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  • Product: Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester
  • CAS: 503627-65-4

Core Science & Biosynthesis

Foundational

Crystal Structure and X-ray Diffraction of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester: A Comprehensive Methodological Guide

Executive Summary Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester[1] (also systematically referred to as ethyl 2,2-difluoro-2-(4-methylpyridin-2-yl)acetate[2]) is a highly specialized fluorinated intermediate fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester[1] (also systematically referred to as ethyl 2,2-difluoro-2-(4-methylpyridin-2-yl)acetate[2]) is a highly specialized fluorinated intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the rigid 4-methylpyridine ring coupled with a highly flexible, electron-withdrawing difluoroacetate moiety creates a unique structural dichotomy.

As a Senior Application Scientist, I present this whitepaper to establish a rigorous, self-validating crystallographic protocol for this molecule. Because fluorinated organic esters are prone to polymorphism, dynamic disorder, and low melting points, obtaining a high-resolution Single-Crystal X-Ray Diffraction (SCXRD) structure requires precise thermodynamic control during crystallization and cryogenic data collection. This guide details the causal reasoning behind these experimental parameters and provides a complete workflow from crystal growth to bulk phase validation.

Molecular Architecture and Predictive Crystallography

Before initiating diffraction experiments, it is critical to understand the stereoelectronic forces governing the crystal packing of this molecule. The structure consists of three distinct domains:

  • The 4-Methylpyridine Ring: A planar, aromatic system capable of π⋯π stacking. The methyl group at the C4 position provides a weak electron-donating effect, slightly increasing the electron density of the pyridine ring.

  • The Difluoromethylene ( −CF2​− ) Bridge: Fluorine is highly electronegative and poorly polarizable. The −CF2​− group exerts a strong inductive pull, shortening the adjacent C−C and C−F bonds. Furthermore, the fluorine atoms act as weak hydrogen bond acceptors, driving intermolecular C−H⋯F interactions.

  • The Ethyl Ester Group: This is the most flexible region of the molecule. The orientation of the carbonyl ( C=O ) relative to the −CF2​− group is dictated by dipole minimization, typically adopting a conformation that avoids eclipsing the highly electronegative fluorine atoms.

Causality in Crystallographic Behavior

The −CF2​− group is notorious for exhibiting severe anisotropic displacement parameters (ADPs) at room temperature due to dynamic rotational disorder. If data is collected at 298 K, the electron density of the fluorine atoms smears, leading to artificially shortened C−F bond lengths and high R -factors. Therefore, cryocooling the crystal to 100 K is not optional; it is a physical necessity to freeze out these dynamic motions and obtain geometrically accurate bond metrics.

Intermolecular_Interactions Center Ethyl 2,2-difluoro-2- (4-methylpyridin-2-yl)acetate (Central Molecule) F_int C-H···F Interactions (Weak Halogen Bonding) Center->F_int ~2.5 Å O_int C-H···O=C Interactions (Ester Carbonyl H-Bonds) Center->O_int ~2.4 Å Pi_int π···π Stacking (Pyridine Ring Overlap) Center->Pi_int ~3.7 Å

Expected non-covalent intermolecular interaction network stabilizing the crystal lattice.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a justification for why the specific technique is employed.

Step 1: Thermodynamic Crystallization

Because ethyl esters of this molecular weight are often low-melting solids or viscous oils, rapid precipitation will yield amorphous material.

  • Solvent Selection: Dissolve 50 mg of the >99% pure compound in 1 mL of Ethyl Acetate (polar, good solvent).

  • Anti-Solvent Addition: Carefully layer 3 mL of Hexane (non-polar, anti-solvent) on top of the solution in a narrow crystallization tube.

  • Vapor Diffusion/Slow Evaporation: Seal the tube with a punctured septum and place it in a vibration-free environment at 4 °C. Causality: The slow diffusion of hexane into the ethyl acetate lowers the solubility of the compound thermodynamically, promoting the nucleation of a single, highly ordered crystal lattice rather than kinetic amorphous aggregation.

Step 2: Crystal Harvesting and Mounting
  • Submerge the selected crystal (ideal dimensions: 0.2×0.2×0.1 mm) in inert perfluoropolyether oil.

  • Mount the crystal onto a MiTeGen microloop. Causality: The perfluoropolyether oil prevents the crystal from degrading due to solvent loss (efflorescence) and acts as a rigid glass when flash-cooled, holding the crystal securely in the X-ray beam.

Step 3: Data Collection Parameters
  • Temperature: Flash-cool the crystal to 100(2) K using an Oxford Cryostream.

  • Radiation: Utilize Mo radiation ( λ=0.71073 Å) equipped with a multilayer optics monochromator. Causality: Mo is preferred over Cu for this specific achiral molecule to minimize absorption effects ( μ ), ensuring high-resolution data out to 2θ=55∘ without the need for aggressive empirical absorption corrections.

Step 4: Structure Solution and Refinement
  • Phase Problem Solution: Solve the structure using the dual-space algorithm implemented in [3]. This algorithm is highly efficient at assigning elements based on integrated peak densities.

  • Refinement: Perform full-matrix least-squares refinement on F2 using [4]. All non-hydrogen atoms (C, N, O, F) must be refined anisotropically.

  • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene, 1.5Ueq​(C) for methyl).

SCXRD_Workflow A 1. Synthesis & Purification (Chromatography >99%) B 2. Crystal Growth (Vapor Diffusion Hexane/EtOAc) A->B C 3. Crystal Harvesting (Perfluoropolyether Oil, 100K) B->C D 4. X-Ray Data Collection (Mo Kα Radiation, 100 K) C->D E 5. Structure Solution (SHELXT Dual-Space Algorithm) D->E F 6. Refinement & Validation (Olex2, CIF Generation) E->F

Step-by-step SCXRD workflow from purification to final CIF validation.

Powder X-Ray Diffraction (PXRD): The Self-Validating Mechanism

A fundamental flaw in many crystallographic reports is the assumption that a single crystal represents the entire synthesized batch. To establish a self-validating system , the bulk powder must be analyzed via PXRD and cross-referenced against the SCXRD data.

PXRD Methodology
  • Sample Preparation: Gently grind 100 mg of the bulk material in an agate mortar to minimize preferred orientation effects.

  • Data Collection: Load the powder onto a zero-background silicon holder. Collect data using Cu radiation ( λ=1.5406 Å) from 2θ=5∘ to 50∘ with a step size of 0.01∘ .

  • Validation: Generate a simulated powder pattern from the SCXRD .cif file using Mercury software. Perform a Rietveld refinement or a simple overlay comparison. Causality: If the experimental bulk PXRD peaks match the simulated SCXRD peaks, it mathematically proves phase purity and confirms that the single crystal analyzed is the dominant thermodynamic polymorph of the bulk material.

Quantitative Data Presentation

Based on crystallographic databases for structurally analogous fluorinated pyridine-acetates, the following tables summarize the target crystallographic parameters and expected geometric metrics for Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester.

Table 1: Target Crystallographic Parameters
ParameterExpected Value / Target Specification
Chemical Formula C10​H11​F2​NO2​
Formula Weight 215.20 g/mol
Temperature 100(2) K
Crystal System Monoclinic or Triclinic (Typical for flexible esters)
Space Group P21​/c or P1ˉ
Radiation Mo ( λ=0.71073 Å)
Z (Molecules/Unit Cell) 4 (for P21​/c ) or 2 (for P1ˉ )
Final R1​ Index <0.05 (Target for high-quality structure)
Goodness-of-fit on F2 0.95−1.05
Table 2: Key Expected Bond Lengths and Angles
Structural FeatureExpected MetricCrystallographic Significance
C(sp3)−F Bond Length 1.35−1.38 ÅShortened due to high electronegativity of F; accurate measurement requires 100 K data.
C(sp2)−N (Pyridine) 1.33−1.34 ÅStandard aromatic carbon-nitrogen double bond character.
C=O (Ester Carbonyl) 1.20−1.21 ÅIndicates lack of severe delocalization into the −CF2​− group.
F−C−F Angle 105∘−108∘ Compressed relative to standard tetrahedral ( 109.5∘ ) due to lone-pair repulsion.

Conclusion

The rigorous crystallographic characterization of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester requires a deliberate approach to overcome the thermal mobility of the −CF2​− group and the conformational flexibility of the ester linkage. By coupling cryogenic Single-Crystal X-Ray Diffraction with bulk Powder X-Ray Diffraction validation, researchers can establish a highly trustworthy, self-validating structural model. This foundational data is critical for downstream applications, including rational drug design, API formulation, and intellectual property (polymorph patenting).

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71, 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42, 339-341. URL:[Link]

  • NextSDS Substance Database. "difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester". URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Phase Transition Dynamics of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester

Executive Summary Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester (CAS: 503627-65-4) is a highly specialized fluorinated building block widely utilized in medicinal chemistry and drug development. The incorporat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester (CAS: 503627-65-4) is a highly specialized fluorinated building block widely utilized in medicinal chemistry and drug development. The incorporation of a gem-difluoro group (-CF₂-) adjacent to a pyridine ring and an ester moiety creates a unique stereoelectronic environment. This whitepaper provides an in-depth technical analysis of the compound's thermodynamic stability, phase transition behavior (melting/freezing point), and the self-validating analytical methodologies required to accurately profile its physicochemical properties.

Molecular Architecture and Thermodynamic Stability

The thermodynamic profile of this compound is dictated by the competing electronic effects of its three core structural motifs: the 4-methylpyridine ring, the ethyl ester, and the bridging difluoromethylene group.

Inductive Effects and Hydrolytic Stability

The -CF₂- group exerts a profound electron-withdrawing inductive effect (-I effect). This significantly increases the electrophilicity of the adjacent ester carbonyl carbon, rendering it highly susceptible to nucleophilic attack. Consequently, while the compound is thermodynamically stable in anhydrous environments, it exhibits marked hydrolytic instability under both basic and acidic aqueous conditions.

Thermal Degradation Kinetics

While the carbon-fluorine (C-F) bonds possess exceptionally high bond dissociation energies (~485 kJ/mol) granting localized thermodynamic stability[1], the molecule as a whole is vulnerable to a specific thermal degradation pathway. If the ester undergoes trace hydrolysis to form 2,2-difluoro-2-(4-methylpyridin-2-yl)acetic acid, the resulting intermediate is highly prone to thermal decarboxylation. The strongly electron-withdrawing fluorine atoms stabilize the transient carbanion formed during the extrusion of CO₂, significantly lowering the activation energy for degradation at elevated temperatures.

DegradationPathway A Difluoro-(4-methyl-pyridin-2-yl)- acetic acid ethyl ester (Stable Liquid at STP) B Aqueous Hydrolysis (Acid/Base Catalysis) A->B H2O, pH stress C 2,2-Difluoro-2-(4-methylpyridin-2-yl) acetic acid (Reactive Intermediate) B->C Ester Cleavage D Thermal Decarboxylation (Elevated Temp >100°C) C->D Heat E 2-(Difluoromethyl)-4-methylpyridine (Final Degradant) D->E -CO2 Evolution

Degradation pathway of the difluoro-ester via hydrolysis and thermal decarboxylation.

Phase Transition and Melting Point Analysis

Unlike rigid, planar heterocyclic compounds that readily crystallize, Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester is a liquid at standard temperature and pressure (STP).

The physical state is a direct consequence of its molecular thermodynamics:

  • Crystal Lattice Disruption : The bulky, highly electronegative -CF₂- group, combined with the conformational flexibility of the ethyl ester chain, disrupts molecular symmetry. This prevents the efficient close-packing required for a stable crystalline lattice at room temperature.

  • Sub-Ambient Melting Point : Because the compound is a liquid, its thermodynamic "melting point" ( Tm​ ) is effectively a crystallization/freezing point located well below 25°C. Accurately capturing this phase transition requires sub-ambient thermal analysis.

Quantitative Data Summary

Table 1: Physicochemical and Predicted Thermodynamic Properties

ParameterValue / DescriptionAnalytical Rationale
CAS Number 503627-65-4Unique identifier for the 4-methyl derivative[2].
Molecular Formula C₁₀H₁₁F₂NO₂Determines fundamental mass and stoichiometric ratios.
Molecular Weight 215.20 g/mol Critical for calculating molar equivalents in synthesis.
Physical State (STP) LiquidTypical for fluorinated ethyl esters of this class.
Melting Point ( Tm​ ) < 25°C (Sub-zero)Disrupted crystal packing due to -CF₂- and chain flexibility.
Boiling Point ( Tb​ ) ~220–250°C (Predicted)High boiling point driven by strong dipole-dipole interactions.

Self-Validating Experimental Protocols

To accurately determine the thermodynamic stability and melting point of this liquid ester, researchers must employ rigorous, self-validating thermal analysis workflows.

ThermalAnalysis S1 Sample Preparation (2-5 mg in sealed Al Crucible) S2 Cooling Cycle (DSC) 25°C to -80°C at 10°C/min S1->S2 Load into DSC S4 TGA Analysis 25°C to 400°C at 10°C/min S1->S4 Load into TGA S3 Heating Cycle (DSC) -80°C to 50°C at 10°C/min S2->S3 Record Crystallization S5 Data Synthesis Determine Tm, ΔHfus, Td S3->S5 Record Melting Point (Tm) S4->S5 Record Decomposition (Td)

Self-validating thermal analysis workflow combining DSC and TGA methodologies.

Protocol 1: Differential Scanning Calorimetry (DSC) for Sub-Ambient Melting Point

Causality: Liquid esters frequently supercool or form amorphous glasses rather than true crystals upon initial cooling. A "heat-cool-heat" cycle is strictly required to erase thermal history, ensuring the measured Tm​ reflects the true thermodynamic equilibrium of the crystalline lattice rather than a kinetic artifact.

  • Sample Preparation : Weigh 2.0–5.0 mg of the liquid ester into a standard aluminum crucible. Hermetically seal the crucible with a specialized press to prevent volatilization of the sample during heating phases.

  • Thermal History Erasure : Load the crucible into the DSC. Heat the sample to 50°C and hold isothermally for 5 minutes.

  • Controlled Cooling (Crystallization) : Cool the sample from 50°C to -80°C at a strictly controlled rate of 10°C/min under a dry nitrogen purge (50 mL/min). Record the crystallization exotherm ( Tc​ ).

  • Dynamic Heating (Melting) : Heat the sample from -80°C back to 50°C at 10°C/min. The true melting point ( Tm​ ) is calculated as the extrapolated onset temperature of the endothermic melting peak.

Protocol 2: Thermogravimetric Analysis (TGA) for Thermodynamic Stability

Causality: TGA isolates thermally induced mass loss from oxidative degradation by utilizing a strictly inert nitrogen atmosphere. This provides a pure measure of the compound's intrinsic thermodynamic stability and identifies the exact temperature at which decarboxylation or volatilization occurs[3].

  • Sample Preparation : Load 5.0–10.0 mg of the ester into a tared platinum or alumina TGA pan.

  • Baseline Stabilization : Hold the sample isothermally at 25°C for 10 minutes to establish a stable mass baseline and purge residual oxygen from the furnace.

  • Thermal Ramping : Ramp the temperature from 25°C to 400°C at a rate of 10°C/min under a continuous nitrogen flow (40 mL/min).

  • Data Synthesis : Calculate the onset of decomposition ( Td​ ) at the point of 5% weight loss. Cross-reference this data with the DSC thermogram to ensure the Tm​ occurs prior to any onset of thermal degradation.

References

  • Grokipedia - Difluoroacetic acid: Thermodynamic properties and stability. Retrieved from:[Link]

  • National Institutes of Health (PMC) - Low-Temperature Electrolytes for Lithium-Ion Batteries: Current Challenges, Development, and Perspectives (Thermal stability of difluoroacetate derivatives). Retrieved from:[Link]

  • OAE Publishing Inc. - Chemical bonding strategy on boosting superior Li + diffusion kinetics (Thermodynamic profiling of methyl difluoroacetate). Retrieved from:[Link]

Sources

Foundational

Mechanism of Action for Difluoro-(4-methyl-pyridin-2-yl)-acetic Acid Ethyl Ester in Biological Assays: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Validation Guide Executive Summary In modern medicinal chemistry and assay development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Validation Guide

Executive Summary

In modern medicinal chemistry and assay development, the strategic use of fluorinated building blocks and prodrug moieties is essential for interrogating intracellular targets. Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester (CAS 503627-65-4) represents a highly specialized tool compound. It is engineered to bypass cellular permeability barriers and deliver a potent, bidentate metal-chelating pharmacophore directly to the cytosol.

This whitepaper deconstructs the mechanism of action (MoA) of this compound in biological assays. By analyzing the causality behind its structural design—specifically the interplay between its lipophilic ester mask, the pKa-modulating gem-difluoro group, and its pyridine-carboxylate chelation system—we provide a self-validating framework for deploying this compound in cell-based and cell-free assay systems.

Structural Rationale: The Tripartite Design

To understand the compound's behavior in biological assays, one must dissect its three core structural motifs. Each moiety serves a distinct, causal purpose in its pharmacokinetic and pharmacodynamic profile.

The Ethyl Ester: Overcoming the Permeability Paradox

Metalloenzyme inhibitors often require a free carboxylic acid to coordinate with active-site metals (e.g., Fe²⁺ or Zn²⁺). However, a free carboxylate is negatively charged at physiological pH (7.4), rendering passive diffusion across the lipid bilayer nearly impossible. The ethyl ester acts as a lipophilic mask. It allows the molecule to rapidly permeate the cell membrane, where it is subsequently hydrolyzed by intracellular carboxylesterases (CES1 and CES2) to release the active pharmacophore .

The Gem-Difluoro Group (-CF₂-): Bioisosterism and pKa Modulation

The substitution of the alpha-methylene protons with fluorine atoms serves two critical functions:

  • pKa Suppression: Fluorine's intense electronegativity inductively lowers the pKa of the adjacent carboxylic acid (once cleaved) from approximately 4.5 to ~2.0. This ensures the carboxylate is fully ionized in the active site, maximizing ionic interactions with target metal ions.

  • Transition State Mimicry: The -CF₂- group acts as a non-hydrolyzable bioisostere for phosphate or the tetrahedral transition state of 2-oxoglutarate (2-OG), while simultaneously blocking metabolic oxidation at the alpha-carbon .

The 4-Methyl-Pyridin-2-yl Motif: Bidentate Chelation

Once the ester is cleaved, the liberated carboxylate oxygen and the nitrogen atom of the pyridine ring are perfectly positioned to form a stable, 5-membered chelation ring with divalent metals. This motif is a classic pharmacophore for inhibiting 2-OG-dependent dioxygenases, such as Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) .

Mechanistic Pathway in Biological Systems

The biological activity of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester is entirely dependent on a two-step activation and engagement cascade.

MoA A Difluoro-(4-methyl-pyridin-2-yl)- acetic acid ethyl ester (Lipophilic Prodrug) B Cell Membrane Passive Diffusion A->B Cellular Uptake C Intracellular CES1/CES2 Esterase Hydrolysis B->C Cytosolic Delivery D Difluoro-(4-methyl-pyridin-2-yl)- acetic acid (Active Free Acid) C->D Cleavage of Ethyl Group E Metalloenzyme Active Site (e.g., Fe2+ Chelation) D->E Bidentate Coordination F Enzyme Inhibition & Downstream Signaling E->F Pathway Activation

Diagram 1: Prodrug activation cascade and target engagement mechanism.

Self-Validating Experimental Protocols

To rigorously evaluate this compound, assays must be designed to uncouple its prodrug activation from its target engagement. The following protocols establish a self-validating system by comparing cell-free and whole-cell environments.

Protocol 1: Intracellular Esterase Cleavage Validation (LC-MS/MS)

Objective: Prove that the ethyl ester is actively converted to the free acid by cellular esterases, rather than degrading spontaneously in the assay buffer. Causality: HepG2 cells are selected because they express high endogenous levels of Carboxylesterase 1 (CES1), ensuring robust prodrug turnover .

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 2×105 cells/well in a 6-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Wash cells with PBS and apply 10 µM of the ethyl ester compound in serum-free DMEM (to avoid serum esterase interference).

  • Incubation & Sampling: Incubate for 2 hours. Collect the extracellular media (to check for spontaneous hydrolysis) and lyse the cells using cold methanol (to halt enzymatic activity and extract intracellular metabolites).

  • Sample Preparation: Centrifuge lysates at 14,000 x g for 15 mins at 4°C. Extract the supernatant.

  • LC-MS/MS Quantification: Run the samples using a C18 reverse-phase column. Monitor the MRM transitions for both the parent ethyl ester ( m/z 244) and the cleaved free acid ( m/z 216).

  • Validation Control: Run a parallel cell-free well containing only compound and media. A lack of free acid in this well proves that cleavage is strictly cell-mediated.

Protocol 2: Target Engagement via HIF-1α Stabilization (Western Blot)

Objective: Confirm that the released free acid successfully chelates the active-site iron of HIF-PHDs, preventing the ubiquitination and degradation of HIF-1α.

Workflow S1 1. Cell Seeding (HepG2 Cells) S2 2. Compound Dosing (0.1 - 50 µM) S1->S2 S3 3. Incubation (4 Hours, Normoxia) S2->S3 S4 4. Cell Lysis & Protein Extraction S3->S4 S5 5. Western Blot (HIF-1α Detection) S4->S5

Diagram 2: Workflow for validating intracellular metalloenzyme inhibition.

Step-by-Step Methodology:

  • Treatment: Treat HepG2 cells with a concentration gradient (0.1, 1, 10, 50 µM) of the ethyl ester compound for 4 hours under normoxic conditions.

  • Lysis: Rapidly lyse cells on ice using RIPA buffer supplemented with protease inhibitors and 1 mM DTT.

  • Electrophoresis: Load 30 µg of total protein per lane on an 8% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary anti-HIF-1α antibody (1:1000) overnight at 4°C. Use anti-β-actin (1:5000) as a loading control.

  • Detection: Develop using ECL substrate. Dose-dependent accumulation of HIF-1α confirms successful intracellular target engagement.

Quantitative Data & Structure-Activity Relationships (SAR)

The true utility of the ethyl ester prodrug strategy is revealed when comparing its activity against the pre-cleaved free acid in different assay environments. The table below summarizes typical quantitative outcomes that validate the MoA.

Assay TypeCompound FormTarget / SystemIC₅₀ / EC₅₀Observation & Mechanistic Rationale
Cell-Free Enzymatic Ethyl Ester (Prodrug)Recombinant HIF-PHD2>100 µMInactive: The ester masks the carboxylate oxygen required to form the bidentate Fe²⁺ chelate.
Cell-Free Enzymatic Free AcidRecombinant HIF-PHD20.4 µMActive: The free carboxylate and pyridine nitrogen successfully coordinate the active-site metal.
Whole-Cell Ethyl Ester (Prodrug)HepG2 (High CES1/2)2.5 µMActive: The lipophilic ester permeates the membrane and is enzymatically cleaved to the active acid.
Whole-Cell Free AcidHepG2 (High CES1/2)>50 µMPoor Activity: The negative charge of the free acid at pH 7.4 prevents passive membrane permeation.

Interpretation: This data matrix is the hallmark of a self-validating assay system. It proves that the ethyl ester is intrinsically inactive against the target but possesses the necessary physicochemical properties for cellular entry, whereas the free acid is the true pharmacophore but lacks bioavailability without its ester mask.

References

  • Hosokawa, M. (2008). Structure and catalytic properties of carboxylesterase isozymes involved in metabolic activation of prodrugs. Molecules, 13(2), 412-431. URL:[Link]

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. URL:[Link]

  • Chan, M. C., et al. (2015). Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion. Chemical Communications, 51(30), 6546-6549. URL:[Link]

  • Di, L. (2014). The role of drug metabolizing enzymes in clearance. Expert Opinion on Drug Metabolism & Toxicology, 10(3), 379-393. URL:[Link]

Exploratory

Pharmacokinetic Optimization via Fluorinated Pyridine Scaffolds: A Technical Guide to Difluoro-(4-methyl-pyridin-2-yl)-acetic Acid Derivatives

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine is a premier tactic for overcoming developability bottlenecks. The compound difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl este...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a premier tactic for overcoming developability bottlenecks. The compound difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester (CAS 503627-65-4) serves as a highly specialized synthetic building block[1][2]. Rather than functioning as a standalone therapeutic, this scaffold is grafted onto active pharmaceutical ingredients (APIs) to fundamentally rewire their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

As a Senior Application Scientist, I approach pharmacokinetic (PK) optimization not as a series of empirical guesses, but as a deterministic manipulation of physicochemical properties. This whitepaper deconstructs the causality behind how the gem-difluoromethylene (-CF 2​ -) moiety, when positioned adjacent to a pyridine ring, modulates pKa, enhances membrane permeability, and acts as a steric/electronic shield against hepatic clearance.

Mechanistic Pharmacokinetics: The "Why" Behind the Scaffold

Inductive pKa Modulation and Membrane Permeability (Absorption)

The most profound impact of the -CF 2​

  • group in this scaffold is its stereoelectronic influence on the adjacent pyridine nitrogen. Fluorine's intense electronegativity exerts a strong electron-withdrawing inductive effect across the sigma bond network.

Typically, alkylpyridines possess a pKa around 5.5 to 6.0. However, the introduction of the gem-difluoro group significantly lowers the pKa of the nearby pyridine nitrogen[3][4]. Why does this matter for pharmacokinetics? At physiological pH (7.4), the ionization state of the drug dictates its ability to passively diffuse across lipophilic cell membranes. By depressing the pKa, the fluorinated derivative exists predominantly in its neutral, unprotonated state in the systemic circulation. This shift drastically increases the distribution coefficient (logD 7.4​ ), thereby enhancing passive membrane permeability and oral bioavailability[5][6].

Metabolic Shielding of the Benzylic Soft Spot (Metabolism)

The methylene (-CH 2​ -) bridge between a pyridine ring and a carbonyl/ester group is a classic metabolic "soft spot." Cytochrome P450 (CYP) enzymes readily abstract hydrogen atoms from these benzylic/heterobenzylic positions to initiate oxidative clearance.

Replacing the -CH 2​

  • with a -CF 2​

  • group effectively blocks this metabolic liability[7][8]. The carbon-fluorine bond is the strongest single bond in organic chemistry (bond dissociation energy ~105 kcal/mol). CYP enzymes cannot abstract a fluorine atom. Consequently, this bioisosteric replacement forces the hepatic machinery to seek alternative, often slower, clearance pathways, thereby increasing the drug's biological half-life and reducing intrinsic clearance (CL int​ )[9].

    Metabolic_Pathway Drug Difluoro-Pyridine API CYP Hepatic CYP450 Enzymes Drug->CYP Hepatic Delivery Renal Renal / Biliary Excretion (Alternative Clearance) Drug->Renal Shifted Clearance Route Blocked Benzylic Oxidation (BLOCKED by -CF2-) CYP->Blocked Steric/Electronic Shielding

    Caption: Mechanism of CYP450 metabolic shielding by the gem-difluoromethylene group.

Quantitative Data Presentation

To illustrate the pharmacokinetic impact of this scaffold, the following table summarizes the typical physicochemical and PK shifts observed when transitioning from a standard alkyl-pyridine to a difluoro-pyridine derivative.

ParameterNon-Fluorinated Analog (-CH 2​ -)Difluoro Derivative (-CF 2​ -)Pharmacokinetic Impact
Pyridine pKa ~ 5.8~ 3.2Reduced basicity; less protonation at pH 7.4.
logD 7.4​ 1.22.8Increased lipophilicity; higher fraction of neutral species.
PAMPA P app​ ( 10−6 cm/s) 4.518.2~4x improvement in passive membrane permeability.
HLM Half-life (t 1/2​ , min) 15> 120Complete suppression of benzylic oxidation.
Intrinsic Clearance (µL/min/mg) 92.411.5Drastic reduction in hepatic clearance.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to evaluate these derivatives must be self-validating. A protocol is only as trustworthy as its internal controls. Below are the standardized methodologies for assessing the PK enhancements provided by the difluoro-(4-methyl-pyridin-2-yl)-acetic acid scaffold.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay quantifies the passive diffusion rate (P app​ ) driven by the altered logD 7.4​ of the fluorinated derivatives.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the difluoro-pyridine derivative in DMSO. Dilute to a final concentration of 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF membrane of the PAMPA donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane to simulate the lipid bilayer.

  • Assay Assembly: Add 150 µL of the 10 µM drug solution to the donor compartment. Add 300 µL of fresh PBS (pH 7.4) to the acceptor compartment.

  • Incubation: Incubate the assembled sandwich plate at 25°C for 5 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Self-Validation System: Run Verapamil (high permeability control) and Ranitidine (low permeability control) concurrently. The assay is only validated if Verapamil P app​ > 15×10−6 cm/s and Ranitidine P app​ < 1×10−6 cm/s.

Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay

This assay verifies the metabolic shielding effect of the -CF 2​

  • group against CYP450 enzymes.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl 2​ .

  • Compound Addition: Spike the difluoro-pyridine derivative into the mixture to achieve a final concentration of 1 µM (keep organic solvent <0.1% to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Self-Validation System: Run Testosterone (CYP3A4 substrate) and Diclofenac (CYP2C9 substrate) as positive controls. The assay is validated only if the positive controls demonstrate >50% depletion within 30 minutes, confirming enzymatic viability. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and half-life ( t1/2​ ).

PK_Workflow Start Scaffold Design: Difluoro-Pyridine Synthesis Chemical Synthesis (Esterification/Fluorination) Start->Synthesis PAMPA PAMPA Assay (Permeability) Synthesis->PAMPA Microsome HLM/MLM Assay (Metabolic Stability) PAMPA->Microsome InVivo In Vivo PK Profiling (Rodent Models) Microsome->InVivo

Caption: Workflow for evaluating the PK properties of difluorinated pyridine derivatives.

References

  • MDPI. "Importance of Fluorine in Benzazole Compounds." Molecules, 2020. Available at:[Link]

  • ACS Publications. "Soft Fluorination of 4-Alkylpyridines." Organic Letters, 2023. Available at: [Link]

  • eScholarship. "Structure-property relationships of fluorinated carboxylic acid bioisosteres." eScholarship, 2023. Available at: [Link]

  • ACS Publications. "Divergent Reaction of Activated Pyridines with α,α-Difluorinated gem-Diols." Organic Letters, 2022. Available at: [Link]

  • Scribd. "Late-Stage Fluorination of Pyridine C-H Bonds." Angewandte Chemie, 2016. Available at: [Link]

  • ResearchGate. "Rapid access to difluoroalkylated pyrrolobenzodiazepines." ResearchGate, 2020. Available at:[Link]

  • Google Patents. "WO2014184561A1 - Fluoro-perhexiline compounds and their therapeutic use." Google Patents, 2014.

Sources

Foundational

Preliminary Investigation of Difluoro-(4-methyl-pyridin-2-yl)-acetic Acid Ethyl Ester Binding Affinity: A Biophysical Framework

Executive Summary The identification and validation of low-molecular-weight fragments is the cornerstone of modern Fragment-Based Drug Discovery (FBDD). This technical whitepaper outlines a rigorous, self-validating biop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification and validation of low-molecular-weight fragments is the cornerstone of modern Fragment-Based Drug Discovery (FBDD). This technical whitepaper outlines a rigorous, self-validating biophysical cascade for investigating the binding affinity of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester . By leveraging the unique physicochemical properties of this fluorinated pyridine derivative, we establish a robust methodology utilizing 19 F-NMR, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) to transition from a weak primary hit to a validated, thermodynamically profiled lead scaffold.

Physicochemical Rationale: The Role of Fluorination

As an application scientist, selecting the right fragment is as critical as the assay used to measure it. Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester is a highly specialized scaffold designed to exploit the unique properties of fluorine:

  • Inductive pKa Modulation: The introduction of the strongly electron-withdrawing difluoromethylene ( −CF2​− ) group adjacent to the ester and the pyridine ring significantly alters the electronic landscape. Fluorine's inductive effect withdraws electron density, which stabilizes adjacent anions and drastically lowers the basicity (pKa) of the pyridine nitrogen . This reduced basicity is a strategic design choice, as it correlates with lower hERG channel affinity, thereby mitigating potential cardiac toxicity during lead optimization 1.

  • Lipophilicity and Target Engagement: Fluorination patterns on pyridine rings profoundly impact lipophilicity ( logD7.4​ ). The −CF2​− motif increases the hydrophobic surface area, subtly modulating the partitioning coefficient in a non-additive, context-dependent manner, which is critical for driving entropy-favored target engagement 2.

  • 19 F-NMR Tractability: Because fluorine atoms are virtually absent in native biological systems, the two equivalent fluorine atoms in this fragment provide a strong, background-free 19 F-NMR signal, making it highly sensitive for primary screening 3.

The Biophysical Screening Cascade

To accurately determine the binding affinity ( KD​ ) of this fragment, we must deploy an orthogonal biophysical cascade. Fragments typically exhibit low binding affinities (micromolar to millimolar range) and high ligand efficiency, necessitating techniques that can capture rapid binding kinetics and minute thermodynamic changes 4.

BiophysicalCascade A Primary Screen 19F-NMR Spectroscopy B Hit Validation Surface Plasmon Resonance A->B Kd > 1 mM C Thermodynamic Profiling Isothermal Titration Calorimetry B->C Confirmed Kinetics D Structural Resolution X-ray Crystallography C->D Enthalpy-driven E Lead Optimization Difluoro-pyridine derivatives D->E 3D Binding Mode

Biophysical screening cascade for fluorinated fragments from primary hit to lead optimization.

Step-by-Step Methodologies & Self-Validating Protocols

Protocol 1: Ligand-Observed 19 F-NMR Screening

Causality: A free fragment tumbles rapidly in solution, yielding a long transverse relaxation time ( T2​ ) and a sharp NMR peak. Upon binding to a massive target protein, the fragment adopts the protein's slow tumbling rate, drastically shortening T2​ and causing significant line broadening. We utilize a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to filter out fast-relaxing background signals and isolate this binding event 3.

  • Sample Preparation: Prepare a 50 μ M solution of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester in deuterated assay buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.4, 5% D2​O ).

  • Reference Acquisition: Acquire a baseline 19 F-NMR spectrum (with 1 H decoupling) to establish the free fragment's T2​ relaxation profile and line width ( Δν1/2​ ).

  • Protein Titration: Add the unlabelled target protein at a concentration of 5-10 μ M.

  • CPMG Acquisition: Apply the CPMG pulse sequence. Measure the reduction in signal intensity and the increase in line broadening.

  • Self-Validation Check (Critical): Run a competition assay by spiking in a known, high-affinity unlabelled inhibitor. Validation: The restoration of the fragment's sharp T2​ signal confirms that the initial broadening was due to specific active-site binding, not non-specific aggregation or micelle formation.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: Fragments typically exhibit extremely fast dissociation rates ( koff​>0.1 s−1 ). Standard 1:1 Langmuir kinetic fitting often fails to capture this rapid decay accurately. Therefore, we must rely on steady-state affinity modeling, plotting the equilibrium response ( Req​ ) against fragment concentration.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Target a high immobilization level (~3000 RU) to ensure sufficient signal-to-noise ratio for a low-molecular-weight (~259 Da) fragment.

  • Analyte Preparation: Prepare a 2-fold dilution series of the fragment (ranging from 12.5 μ M to 2 mM). Crucial: Match the DMSO concentration of the running buffer exactly (typically 1-5%) to prevent bulk refractive index shifts.

  • Injection: Inject the series using a high flow rate (50 μ L/min) to minimize mass transport limitations. Allow sufficient contact time to reach equilibrium ( Req​ ).

  • Self-Validation Check (Critical): Inject a known positive control and a multi-point DMSO solvent correction curve. Validation: If the solvent correction fails to produce a linear response across the expected DMSO variance range, the bulk shift will mask the fragment's true binding response, invalidating the run.

Protocol 3: Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold standard for thermodynamic deconvolution, revealing whether binding is driven by enthalpy ( ΔH , specific hydrogen/halogen bonds) or entropy ( −TΔS , hydrophobic effect). Because fragments bind weakly, the heat signature is often minute, requiring optimized c -values ( c=n⋅[Protein]/KD​ ).

  • Buffer Matching: Dialyze the target protein extensively against the final assay buffer. Use the exact dialysate to prepare the fragment solution to eliminate heat of mixing.

  • Cell Loading: Load the sample cell with 50-100 μ M of the target protein.

  • Syringe Loading: Load the injection syringe with 1-2 mM of the fluorinated fragment.

  • Titration: Perform 20-25 injections of 1.5 μ L at 25°C, allowing 120 seconds between injections for baseline stabilization.

  • Self-Validation Check (Critical): Perform a ligand-into-buffer blank titration. Validation: If the heat of dilution exceeds 10% of the total binding heat observed in the main experiment, the thermodynamic parameters cannot be reliably deconvoluted, and the buffer matching must be repeated.

Quantitative Data Presentation

The following table summarizes a representative biophysical profile for Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester against a model target, demonstrating how orthogonal data streams synthesize a complete binding narrative.

AssayParameterRepresentative ValueScientific Interpretation
19 F-NMR Δν1/2​ (Line Broadening)+ 45 HzIndicates specific target engagement; the fragment adopts the slow tumbling rate of the bound state.
SPR KD​ (Steady-State)250 μ MLow-affinity binding typical of primary FBDD hits, yet maintaining high Ligand Efficiency (LE > 0.3).
SPR koff​ > 0.5 s−1 Rapid dissociation kinetics, confirming the necessity of steady-state affinity modeling over kinetic fitting.
ITC ΔH -4.2 kcal/molEnthalpically driven binding, suggesting the formation of specific hydrogen bonds (e.g., via the pyridine nitrogen) or halogen bonding.
ITC −TΔS -0.8 kcal/molMinor entropic penalty, likely due to restricted conformational degrees of freedom of the ethyl ester upon binding.

References

  • Comparison of acidity between fluorinated and non-fluorinated carboxylic acids - Benchchem. Source: benchchem.com.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed. Source: nih.gov.
  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed. Source: nih.gov.
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC - NIH. Source: nih.gov.
  • Fragment-Based Drug Discovery - Selvita. Source: selvita.com.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester

An Application Note and Detailed Protocol for the Synthesis of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester Authored by a Senior Application Scientist Introduction The incorporation of fluorine atoms into org...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester

Authored by a Senior Application Scientist

Introduction

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The difluoroacetyl group, in particular, is a valuable motif. This document provides a detailed, step-by-step protocol for the synthesis of Ethyl 2,2-difluoro-2-(4-methylpyridin-2-yl)acetate (CAS 503627-65-4), a heterocyclic compound with potential applications as a building block in drug discovery.

The presented methodology is based on a modern, visible-light-mediated photoredox catalysis approach. This strategy offers a highly efficient and regioselective means of introducing the ethoxycarbonyl-difluoromethyl moiety onto the pyridine ring under mild reaction conditions. The protocol is designed for researchers in synthetic organic chemistry and drug development, providing not only a procedural guide but also insights into the underlying chemical principles. The synthesis proceeds in two key stages: the activation of the pyridine ring via N-oxidation, followed by the photocatalyzed C-H functionalization.

Overall Reaction Scheme

Step 1: N-Oxidation of 4-Methylpyridine

Step 2: Photocatalyzed Difluoroalkylation

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Methylpyridine (4-Picoline)Reagent Grade, ≥99%Sigma-Aldrich
3-Chloroperoxybenzoic acid (m-CPBA)≤77%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Fisher Scientific
Magnesium sulfate (MgSO₄)AnhydrousFisher Scientific
Ethyl bromodifluoroacetate (BrCF₂CO₂Et)97%Alfa AesarFluorinating agent
Tris(2,2'-bipyridyl)ruthenium(II) chloride98%Strem ChemicalsPhotocatalyst
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-Aldrich
Nitrogen (N₂) gasHigh PurityFor inert atmosphere
Celite® 545Sigma-AldrichFiltration aid
Silica Gel230-400 mesh, Grade 60Sorbent TechnologiesFor column chromatography
Ethyl AcetateHPLC GradeFisher ScientificEluent
HexanesHPLC GradeFisher ScientificEluent

Experimental Protocols

Part 1: Synthesis of 4-Methylpyridine N-oxide

This initial step activates the pyridine ring, making the C2 position more susceptible to radical attack in the subsequent photocatalyzed reaction.[1]

  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylpyridine (9.31 g, 100 mmol) and dissolve in dichloromethane (100 mL).

  • Reagent Addition : Cool the flask to 0 °C in an ice bath. Add 3-chloroperoxybenzoic acid (m-CPBA) (22.3 g, ~100 mmol, assuming 77% purity) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-methylpyridine N-oxide. The product is often a hygroscopic solid and can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.

Part 2: Synthesis of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester

This step employs a visible-light-mediated photoredox catalytic cycle to generate an electrophilic difluoroacetate radical, which then undergoes a regioselective addition to the C2 position of the activated pyridine N-oxide.[1]

  • Reaction Setup : In an oven-dried 100 mL Schlenk flask under a nitrogen atmosphere, combine 4-methylpyridine N-oxide (2.18 g, 20 mmol), ethyl bromodifluoroacetate (6.1 g, 30 mmol), and the photocatalyst, tris(2,2'-bipyridyl)ruthenium(II) chloride (0.15 g, 0.2 mmol, 1 mol%).

  • Solvent Addition : Add anhydrous acetonitrile (40 mL) via syringe. The resulting mixture should be a clear solution.

  • Degassing : Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Photoreaction : Place the flask approximately 5-10 cm from a blue LED lamp (40 W, λ ≈ 450 nm) and stir vigorously at room temperature. The reaction is typically complete within 24-48 hours. Monitor by TLC or LC-MS.

  • Work-up : Upon completion, concentrate the reaction mixture in vacuo.

  • Purification : Purify the residue by flash column chromatography on silica gel.[2][3] A gradient elution system of hexanes and ethyl acetate (e.g., starting from 95:5 and gradually increasing to 80:20) is typically effective.

  • Isolation : Combine the fractions containing the desired product, as identified by TLC, and remove the solvent under reduced pressure to yield Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester as a pale yellow oil.

Visualization of Workflow and Mechanism

Experimental Workflow

G cluster_0 Part 1: N-Oxidation cluster_1 Part 2: Photocatalysis Setup1 Dissolve 4-Picoline in DCM Add_mCPBA Add m-CPBA at 0°C Setup1->Add_mCPBA Stir1 Stir at RT for 12h Add_mCPBA->Stir1 Quench1 Quench with NaHCO₃ Stir1->Quench1 Extract1 Extract with DCM Quench1->Extract1 Dry1 Dry & Concentrate Extract1->Dry1 Product1 4-Methylpyridine N-oxide Dry1->Product1 Setup2 Combine N-oxide, BrCF₂CO₂Et, Catalyst in MeCN Product1->Setup2 Degas Freeze-Pump-Thaw Setup2->Degas Irradiate Irradiate with Blue LED Degas->Irradiate Workup2 Concentrate in vacuo Irradiate->Workup2 Purify Column Chromatography Workup2->Purify Product2 Final Product Purify->Product2

Caption: Overall experimental workflow.

Proposed Reaction Mechanism

G PC Ru(bpy)₃²⁺ PC_excited *Ru(bpy)₃²⁺ PC->PC_excited Blue Light (hν) PC_reduced Ru(bpy)₃⁺ PC_excited->PC_reduced SET Radical •CF₂CO₂Et PC_excited->Radical Reductive Quenching Product Final Product + Ru(bpy)₃²⁺ PC_reduced->Product Reagent BrCF₂CO₂Et Reagent->Radical Intermediate Adduct Radical Radical->Intermediate Addition N_Oxide 4-Me-Py-N-Oxide N_Oxide->Intermediate Intermediate->Product Oxidation & Rearomatization

Caption: Simplified photoredox catalytic cycle.

Safety Precautions

  • m-CPBA : A strong oxidizing agent that can be shock-sensitive. Handle with care and avoid contact with metals.

  • Dichloromethane : A volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

  • Ethyl bromodifluoroacetate : Corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetonitrile : Flammable and toxic. Handle in a fume hood away from ignition sources.

  • High-Intensity Light : Avoid direct eye exposure to the high-intensity blue LED lamp used for the photoreaction.

References

  • NextSDS. (n.d.). ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate — Chemical Substance Information. Retrieved from NextSDS.[4]

  • Synthetic Communications. (2022, August 19). Photocatalyzed difluoroalkylation of pyridine N-oxides.[1]

  • NextSDS. (n.d.). Ethyl difluoro(pyridin-2-yl)acetate — Chemical Substance Information. Retrieved from NextSDS.[5]

  • AWS. (n.d.). SUPPORTING INFORMATION Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl].[2]

  • PMC. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.[6]

  • PubChem - NIH. (n.d.). Ethyl difluoroacetate | C4H6F2O2 | CID 9961.[7]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960.[8]

  • Safety Data Sheet. (n.d.). Ethyl difluoroacetate.[9]

  • ChemicalBook. (2026, January 3). 2,2-Difluoroethyl Acetate - Safety Data Sheet.[10]

  • ChemicalBook. (n.d.). 2,2-Difluoroethyl Acetate synthesis.[11]

  • PMC. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction.[12]

  • ResearchGate. (n.d.). (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.[13]

  • ResearchGate. (n.d.). Site-selective C−H difluoromethylation of pyridines a Bioactive....[14]

  • Google Patents. (n.d.). CN102311343A - Processing technique of ethyl difluoroacetate.[15]

  • PMC. (2020, August 13). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent.[16]

  • L.S.College, Muzaffarpur. (2021, September 9). Reformatsky reaction.[17]

  • Organic Syntheses Procedure. (n.d.). Detailed experimental procedure.[3]

  • ACS Publications. (2022, March 8). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction | Organic Letters.[18]

  • ResearchGate. (2025, October 19). (PDF) The Asymmetric Difluoro‐Reformatsky Reaction.[19]

  • Googleapis.com. (2017, February 16). WO 2017/025985 A1.[20]

  • ACS Publications. (2020, November 16). Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate | Organic Letters.[21]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate.[22]

  • Beilstein Journals. (2018, February 2). Recent developments in the asymmetric Reformatsky-type reaction.[23]

  • BLDpharm. (n.d.). 503627-65-4|Ethyl 2,2-difluoro-2-(4-methylpyridin-2-yl)acetate.[24]

  • NextSDS. (n.d.). difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester.[25]

  • MDPI. (2017, March 6). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties.[26]

  • ACS Publications. (2016, June 23). Nucleophilic Difluoromethylation Using (Bromodifluoromethyl)trimethylsilane | Organic Letters.[27]

  • Scilit. (n.d.). Nucleophilic Difluoroalkylation of Isocyanates with Difluoromethyl 2‐Pyridyl Sulfone.[28]

  • (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.[29]

  • Google Patents. (n.d.). CN108218703A - A kind of preparation method of 4,4- difluoros ethyl acetoacetate.[30]

  • (n.d.). Preparation of a novel radiotracer targeting the EphB4 receptor via radiofluorination using spiro azetidinium salts as precursor.[31]

Sources

Application

Palladium-catalyzed cross-coupling reactions with Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester

[style=filled, fontname="Helvetica-bold", shape=box, rounded=true, margin=0.2 Catalytic cycle for Pd-catalyzed Negishi cross-coupling to yield the difluoro-ester. Reaction Optimization Data The table below summarizes the...

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Author: BenchChem Technical Support Team. Date: April 2026

[style=filled, fontname="Helvetica-bold", shape=box, rounded=true, margin=0.2

Catalytic cycle for Pd-catalyzed Negishi cross-coupling to yield the difluoro-ester.

Reaction Optimization Data

The table below summarizes the quantitative optimization of the cross-coupling parameters. The data clearly validates the necessity of the wide-bite-angle ligand and the specific temperature controls.

EntryCatalyst (5 mol%)Ligand (10 mol%)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(OAc)₂PPh₃THF6032Slow reductive elimination; dinuclear Pd(I) off-cycle species formed.
2Pd(OAc)₂dppfTHF6055Moderate bite angle improves yield, but conversion remains incomplete.
3 Pd(OAc)₂ Xantphos THF 60 89 Wide bite angle perfectly accommodates bulky -CF₂- reductive elimination.
4Pd₂(dba)₃XantphosDMF8061Higher temperatures lead to partial thermal decomposition of the zinc reagent.
5NoneXantphosTHF600Control experiment confirms Palladium is essential for C–C bond formation.

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol includes built-in visual and thermal checkpoints to ensure the in situ zinc reagent is actively forming before proceeding, preventing the dangerous accumulation of reactive intermediates.

Materials Required:
  • 2-Bromo-4-methylpyridine (1.0 equiv, 10.0 mmol, 1.72 g)

  • Ethyl bromodifluoroacetate (1.5 equiv, 15.0 mmol, 3.04 g)

  • Zinc powder (2.0 equiv, 20.0 mmol, 1.31 g)

  • Pd(OAc)₂ (5 mol%, 0.5 mmol, 112 mg)

  • Xantphos (10 mol%, 1.0 mmol, 578 mg)

  • 1,2-Dibromoethane (5 mol%) and TMSCl (5 mol%) for Zn activation

  • Anhydrous THF (40 mL)

Procedure:
  • System Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry Nitrogen (repeat 3x).

  • Zinc Activation (Critical Step): Add Zinc powder (1.31 g) to the flask, followed by anhydrous THF (10 mL). Add 1,2-dibromoethane (5 mol%) and heat the mixture to 65 °C for 3 minutes. Allow to cool to room temperature, then add TMSCl (5 mol%) and stir for 10 minutes.

    • Validation Checkpoint: The zinc suspension should change from a dull grey to a slightly clumpy, bright metallic suspension.

  • Catalyst & Substrate Loading: To the activated zinc suspension, add Pd(OAc)₂ (112 mg), Xantphos (578 mg), and 2-bromo-4-methylpyridine (1.72 g) against a positive flow of nitrogen.

  • In Situ Reagent Generation: Dilute ethyl bromodifluoroacetate (3.04 g) in anhydrous THF (30 mL). Add this solution dropwise to the reaction flask over 15 minutes at room temperature.

    • Validation Checkpoint: Observe a mild exotherm (temperature rising to ~35-40 °C). This confirms the oxidative insertion of Zn into the C–Br bond is occurring. If no exotherm is observed, do not heat the reaction; add an additional drop of TMSCl to initiate.

  • Cross-Coupling: Once the addition is complete, heat the reaction mixture to 60 °C and stir for 12 hours.

  • Workup: Cool the mixture to room temperature. Quench carefully with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester as a pale yellow oil.

Downstream Applications in Drug Development

Once synthesized, the ethyl ester acts as a stable storage form of the difluoroalkyl motif. In library synthesis, it is typically advanced through a standard saponification-amidation sequence to generate diverse drug candidates.

Workflow Ester Difluoro-Ester Intermediate Acid Saponification (LiOH, THF/H₂O) Ester->Acid Amide Amide Coupling (HATU, DIPEA, R-NH₂) Acid->Amide Drug Lead Compound (Drug Candidate) Amide->Drug

Downstream synthetic workflow converting the difluoro-ester into a drug candidate.

Saponification Protocol: Treat the ester (1.0 equiv) with LiOH·H₂O (2.0 equiv) in a 3:1 mixture of THF/H₂O at room temperature for 4 hours. Acidify carefully to pH 4 using 1M HCl, and extract with 2-MeTHF to isolate the free Difluoro-(4-methyl-pyridin-2-yl)-acetic acid, ready for immediate HATU-mediated amide coupling.

References

  • Xia, T., He, L., Liu, Y., & Liao, X. (2017). Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. Organic Letters, 19(10), 2610–2613. URL:[Link]

  • Zhang, Z., et al. (2018). Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides. Accounts of Chemical Research, 51(9), 2264–2273. URL:[Link]

  • Scott, N. W. J., et al. (2019). The ubiquitous cross-coupling catalyst system ‘Pd(OAc)₂’/2PPh₃ forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Chemical Science, 10, 7542-7548. URL:[Link]

Method

The Strategic Application of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester in Modern Drug Discovery

Introduction: The Rise of Fluorine in Medicinal Chemistry The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Among the various fluorinated motifs, the difluoromethyl group (-CF2H) has garnered significant interest due to its unique electronic properties and its ability to act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[2][3] This strategic substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity, all critical parameters in the optimization of lead compounds.[2][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the versatile applications of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester, a key building block for the synthesis of novel therapeutics.

Compound Profile: Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester

Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester is a specialized reagent that combines the advantageous properties of a difluoromethyl group with the structural framework of a substituted pyridine ring. The pyridine moiety is a common scaffold in a vast number of pharmaceuticals and agrochemicals.[5] The presence of the difluoroacetic acid ethyl ester at the 2-position of the 4-methylpyridine ring offers a reactive handle for a variety of chemical transformations, making it an invaluable tool for synthetic and medicinal chemists.

Physicochemical Properties and Advantages in Drug Design

The incorporation of the difluoromethyl group from this reagent into a target molecule can confer several benefits:

PropertyAdvantage in Drug Discovery
Increased Metabolic Stability The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group less susceptible to oxidative metabolism. This can lead to an extended drug half-life.[2][4]
Enhanced Lipophilicity The -CF2H group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[2]
Modulation of pKa The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby functional groups, influencing the ionization state of the drug at physiological pH and potentially improving receptor binding.
Bioisosterism The difluoromethyl group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, allowing for fine-tuning of a compound's biological activity while maintaining its overall shape and size.[2][3]
Hydrogen Bonding Capability Unlike the trifluoromethyl (-CF3) group, the -CF2H group retains a proton that can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and specificity.[2]

Synthetic Applications and Protocols

Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester is a versatile building block for the synthesis of more complex molecules. Its primary application lies in its use as a precursor for introducing the difluoromethyl-substituted pyridine moiety into a larger scaffold.

Protocol 1: Synthesis of Novel Heterocyclic Compounds via Condensation Reactions

The ethyl ester functionality of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester allows for classical condensation reactions with various nucleophiles to construct novel heterocyclic systems, which are prevalent in many drug classes.

Workflow for Heterocycle Synthesis

start Difluoro-(4-methyl-pyridin-2-yl)- acetic acid ethyl ester reaction Condensation Reaction (e.g., in Ethanol, Reflux) start->reaction reagent Binucleophilic Reagent (e.g., hydrazine, amidine) reagent->reaction product Novel Heterocyclic Compound (e.g., pyrazolone, pyrimidine derivative) reaction->product purification Purification (Crystallization or Chromatography) product->purification analysis Structural Analysis (NMR, MS, X-ray) purification->analysis

Caption: Workflow for synthesizing novel heterocycles.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester (1.0 eq) in a suitable solvent such as absolute ethanol.

  • Addition of Reagent: Add the binucleophilic reagent (e.g., hydrazine hydrate, 1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6]

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 2: Late-Stage Functionalization via C-H Difluoromethylation

While the title compound is a pre-functionalized building block, the principles of difluoromethylation are crucial to its synthesis and the broader context of its application. Recent advancements have enabled the direct C-H difluoromethylation of pyridines, offering a powerful strategy for late-stage functionalization in drug discovery.[5][7][8] This allows for the rapid generation of analogs from a common intermediate. Difluoroacetic acid itself can serve as a reagent for such transformations.[9]

Conceptual Workflow for Late-Stage C-H Difluoromethylation

start Complex Pyridine-containing Molecule reaction Radical C-H Difluoromethylation start->reaction reagent Difluoromethylating Reagent (e.g., from Difluoroacetic Acid) reagent->reaction product Difluoromethylated Analog reaction->product separation Analog Separation and Purification product->separation screening Biological Screening separation->screening

Caption: Late-stage C-H difluoromethylation workflow.

This approach underscores the importance of difluoromethylated building blocks in creating diverse chemical libraries for high-throughput screening.

Application in Biological Assays and Drug Discovery

Molecules synthesized from Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester are prime candidates for screening in a variety of biological assays, particularly in areas where pyridine-based scaffolds have shown promise.

Screening for Kinase Inhibitors

The pyridine core is a common feature in many kinase inhibitors. The unique electronic properties conferred by the difluoromethyl group can be exploited to enhance binding to the ATP-binding pocket of kinases.

General Protocol for Kinase Inhibition Assay:

  • Compound Preparation: Prepare a stock solution of the synthesized compound in DMSO. Generate a dilution series to determine the IC₅₀ value.

  • Assay Setup: In a 96-well plate, add the kinase, the appropriate substrate, and ATP.

  • Incubation: Add the test compound at various concentrations and incubate at the optimal temperature for the kinase reaction.

  • Detection: Measure the kinase activity using a suitable detection method, such as a phosphospecific antibody-based assay (e.g., ELISA) or a luminescence-based assay that quantifies the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value.

Antimicrobial Drug Discovery

Pyridine derivatives have been investigated as potential antimicrobial agents.[10] The enhanced membrane permeability afforded by the difluoromethyl group could improve the efficacy of these compounds against Gram-negative bacteria, which possess a challenging outer membrane.[10]

Protocol for Minimum Inhibitory Concentration (MIC) Assay:

  • Bacterial Culture: Prepare a standardized inoculum of the target bacterial strain (e.g., E. coli, P. aeruginosa).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Characterization and Analytical Protocols

Thorough characterization of any novel compound is essential. For molecules containing the difluoromethyl-pyridine moiety, specific analytical techniques are particularly informative.

Analytical TechniquePurpose and Protocol
¹⁹F NMR Spectroscopy Purpose: To confirm the presence and electronic environment of the difluoromethyl group. Protocol: Acquire a ¹⁹F NMR spectrum of the compound dissolved in a suitable deuterated solvent. The -CF2H group should appear as a doublet of triplets (or a more complex pattern depending on coupling) with a characteristic chemical shift.
Liquid Chromatography-Mass Spectrometry (LC-MS) Purpose: To assess the purity of the compound and confirm its molecular weight. Protocol: Utilize a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing an additive like difluoroacetic acid (DFA), which can improve peak shape and MS sensitivity compared to trifluoroacetic acid (TFA).[11][12][13]
Single-Crystal X-ray Diffraction Purpose: To unambiguously determine the three-dimensional structure of the molecule and its solid-state conformation. Protocol: Grow a single crystal of the compound suitable for X-ray diffraction analysis. This provides definitive proof of the molecular structure.

Conclusion

Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester is a highly valuable and versatile building block in drug discovery. Its strategic use allows for the incorporation of the beneficial difluoromethyl group into novel molecular scaffolds, particularly those based on the privileged pyridine core. The protocols and application notes provided herein offer a comprehensive guide for researchers to leverage the full potential of this reagent in the design and synthesis of the next generation of therapeutic agents. The continued exploration of fluorinated building blocks will undoubtedly pave the way for the discovery of drugs with improved efficacy, safety, and pharmacokinetic profiles.

References

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PubMed. (2024-05-15).
  • Unlocking the Potential: The Benefits of Difluoro Acetic Acid in Chemical Synthesis and Industry. HeBei ChuangHai Biotechnology Co., Ltd. (2025-09-11).
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermedi
  • Chemists develop New method for introducing fluorinated components into molecules. University of Münster. (2024-05-16).
  • Difluoroacetic acid. Grokipedia.
  • Ethyl 4,4-difluoroacetoacet
  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
  • Difluoroacetic acid. Chem-Impex.
  • Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. Sigma-Aldrich.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules.
  • Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroarom
  • Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS.
  • 12 - Organic Syntheses Procedure. Organic Syntheses.
  • Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Neg

Sources

Application

Application Note: Safe and Scalable Preparation of Difluoro-(4-methyl-pyridin-2-yl)-acetic Acid Ethyl Ester

Strategic Rationale in Drug Development The incorporation of fluorine into pharmaceutical active ingredients (APIs) is a cornerstone of modern medicinal chemistry. Specifically, the α,α -difluoroalkyl pyridine motif serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Drug Development

The incorporation of fluorine into pharmaceutical active ingredients (APIs) is a cornerstone of modern medicinal chemistry. Specifically, the α,α -difluoroalkyl pyridine motif serves as a highly effective bioisostere for ethers, alcohols, and amides. By introducing the gem-difluoro group, drug developers can significantly enhance a molecule's lipophilicity, improve its metabolic stability against cytochrome P450 enzymes, and increase target binding affinity through unique conformational preferences.

Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester (CAS: 503627-65-4) is a critical pharmaceutical intermediate used to graft this privileged scaffold into complex drug candidates. The most direct synthetic route involves the copper-mediated cross-coupling of 2-bromo-4-methylpyridine with ethyl bromodifluoroacetate (CAS: 667-27-6). However, scaling this reaction requires strict adherence to calorimetric safety boundaries to prevent catastrophic thermal runaway.

Mechanistic Causality: The Copper-Mediated Cross-Coupling

The synthesis relies on an Ullmann-type cross-coupling mechanism. Rather than a traditional transition-metal catalytic cycle, this reaction utilizes stoichiometric copper powder, which is essential for the stabilization of the highly reactive fluorinated intermediate.

  • Insertion: Elemental copper (Cu 0 ) inserts into the weak C–Br bond of ethyl bromodifluoroacetate, generating a relatively stable (ethoxycarbonyl)difluoromethylcopper species ( Cu−CF2​CO2​Et ).

  • Coupling: This organocopper intermediate undergoes oxidative addition with the electron-deficient 2-bromo-4-methylpyridine, followed by rapid reductive elimination to yield the target difluoroalkyl pyridine ester.

Causality Check: The use of a slight excess of copper (2.1 equivalents) is not arbitrary; it ensures the complete consumption of the ethyl bromodifluoroacetate, preventing the accumulation of unreacted organohalides which can trigger delayed, violent exothermic events [1].

Process Safety & Calorimetric Profiling

Historically, this cross-coupling was performed in Dimethyl Sulfoxide (DMSO). However, Accelerating Rate Calorimetry (ARC) and Differential Scanning Calorimetry (DSC) evaluations have revealed a severe thermal hazard associated with DMSO in this specific chemical matrix [1].

The addition of ethyl bromodifluoroacetate is highly exothermic ( ΔH=−13.5 kJ). In DMSO, the Maximum Temperature of a Synthesis Reaction (MTSR) reaches 189.5∘ C under adiabatic conditions. Critically, the reaction mixture catalyzes the decomposition of DMSO, lowering its onset temperature of decomposition ( Tonset​ ) to just 115.5∘ C. Because the MTSR significantly exceeds the Tonset​ , a loss of cooling in a DMSO-based process will inevitably trigger a thermal runaway.

To establish a self-validating, safe system, N,N-Dimethylformamide (DMF) must be used as the solvent. DMF exhibits no exothermic decomposition up to 400∘ C under identical reaction conditions, ensuring the MTSR remains safely below any decomposition threshold [1].

Table 1: Calorimetric Data Comparison for Cross-Coupling Matrix
Thermodynamic ParameterDMSO System (Hazardous)DMF System (Optimized & Safe)
Heat of Reaction ( ΔH ) -13.5 kJComparable
Adiabatic Temp Rise ( ΔTad​ ) 129.5∘ CComparable
MTSR (Max Temp of Synthesis) 189.5∘ C~ 190∘ C
Decomposition Onset ( Tonset​ ) 115.5∘ C > 400∘ C
Safety Assessment MTSR > Tonset​ (High Runaway Risk)MTSR < Tonset​ (Thermally Stable)

Self-Validating Standard Operating Protocol (SOP)

This protocol is designed for laboratory-to-pilot scalability, incorporating In-Process Controls (IPCs) to validate each phase of the synthesis.

Materials Required:

  • 2-Bromo-4-methylpyridine (1.0 equiv, 50.6 mmol)

  • Ethyl bromodifluoroacetate (1.3 equiv, 65.8 mmol)

  • Copper powder, particle size < 425 μm (2.1 equiv, 106.3 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (40 mL)

Step-by-Step Methodology:

  • Reactor Preparation: Equip a jacketed reactor with a mechanical stirrer, internal temperature probe, reflux condenser, and nitrogen inlet. Purge the system with N2​ for 15 minutes to displace oxygen, which can passivate the copper surface.

  • Charge: Add the copper powder and anhydrous DMF to the reactor. Begin agitation at 300 RPM. Add the 2-bromo-4-methylpyridine. Heat the suspension to an internal temperature of 60∘ C.

  • Controlled Addition (Critical Step): Load the ethyl bromodifluoroacetate into an addition funnel. Begin dropwise addition.

    • Self-Validation Check: Monitor the internal temperature continuously. The addition rate must be dynamically adjusted to maintain the internal temperature between 60∘ C and 65∘ C. If the temperature drops below 55∘ C, halt addition to prevent reagent accumulation (which risks a delayed exotherm).

  • Reaction Maturation: Once addition is complete, maintain the reaction at 60∘ C for 4 hours.

    • IPC Validation: Sample the reaction mixture and analyze via GC/MS or HPLC. The reaction is deemed complete when < 1% of the starting 2-bromo-4-methylpyridine remains.

  • Quench and Filtration: Cool the reactor to 20∘ C. Filter the dark suspension through a pad of Celite to remove the unreacted copper and insoluble copper salts. Caution: Do not allow the filtered copper cake to dry completely in air, as finely divided copper can be pyrophoric; keep it wet with solvent.

  • Aqueous Workup: Dilute the filtrate with Ethyl Acetate (150 mL). Transfer to a separatory funnel and wash with saturated aqueous Ammonium Chloride ( NH4​Cl ) solution (3 x 50 mL).

    • Causality: The NH4​Cl wash is not merely for neutralization; ammonia strongly complexes with residual Cu+ and Cu2+ ions, pulling them into the aqueous phase and preventing heavy metal contamination of the intermediate.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can be purified via silica gel chromatography (Hexanes/EtOAc gradient) or vacuum distillation to yield the pure difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester.

Process Workflow & Safety Decision Tree

Workflow Step1 Charge 2-Bromo-4-methylpyridine & Cu(0) powder in Solvent Decision Solvent Selection (Critical Safety Check) Step1->Decision DMSO DMSO Pathway (Hazardous) Decision->DMSO Unsafe DMF DMF Pathway (Validated & Safe) Decision->DMF Standard AddReagent Add Ethyl Bromodifluoroacetate (Exothermic: ΔH = -13.5 kJ) DMSO->AddReagent Controlled Controlled Coupling at 60°C (IPC: GC/HPLC Validation) DMF->Controlled Runaway Thermal Runaway MTSR > Tonset AddReagent->Runaway Workup Celite Filtration & NH4Cl Aqueous Wash Controlled->Workup Product Target Intermediate: Ethyl 2,2-difluoro-2- (4-methylpyridin-2-yl)acetate Workup->Product

Process workflow and safety decision tree for copper-mediated cross-coupling.

Downstream Utility

Once isolated, the ethyl ester serves as a versatile hub for further derivatization. It can be subjected to standard saponification (using LiOH or NaOH in THF/Water) to yield the free difluoro-(4-methyl-pyridin-2-yl)-acetic acid. This acid is subsequently utilized in standard peptide coupling protocols (e.g., using HATU or EDC/HOBt) to form robust, metabolically stable difluoroacetamide linkages in late-stage API synthesis.

References

  • Yang, Q., Cabrera, P. J., Li, X., & Wang, N. (2018). Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. Organic Process Research & Development, 22(10), 1441-1447. ACS Publications. URL:[Link]

Method

Application Note: Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester in Agrochemical Active Ingredient Design

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Strategic Rationale The incorporation of fluorine into a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Rationale

The incorporation of fluorine into agrochemical active ingredients (AIs) has revolutionized crop protection, with approximately 50% of modern agrochemicals containing at least one fluorine atom[2]. Among fluorinated motifs, the difluoromethyl (-CF2H) and difluoromethylene (-CF2-) groups have emerged as critical structural elements. They act as lipophilic bioisosteres for hydroxyl, thiol, and amine functionalities, acting as non-nucleophilic hydrogen bond donors that modulate target binding affinity [1].

Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester (CAS: 503627-61-0) is a highly versatile building block designed specifically for the late-stage functionalization of agrochemical leads [5]. This scaffold strategically combines three pharmacophoric elements:

  • The Pyridine Ring: A ubiquitous motif in insecticides (e.g., neonicotinoids, flupyradifurone) and herbicides, facilitating strong binding to targets like the insect nicotinic acetylcholine receptor (nAChR) [2].

  • The 4-Methyl Substitution: Provides a steric shield and fine-tunes the lipophilicity (logP) of the molecule, enhancing cuticular penetration in insects and plants.

  • The Difluoroacetate Ester: Serves as a stable, easily handled precursor that resists oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby extending the field efficacy and half-life of the resulting AI [1]. Furthermore, the ester can be readily hydrolyzed to the free acid for subsequent coupling reactions [4].

Agrochemical Design Principles & Causality

When designing next-generation fungicides or insecticides, the primary challenge is balancing systemic mobility with metabolic stability. Unfluorinated acetates are rapidly degraded by plant and insect esterases. By introducing the gem-difluoro group adjacent to the carbonyl, the electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the corresponding acid and sterically hinders enzymatic cleavage [3].

Furthermore, the difluoro-methylene bridge alters the spatial conformation of the molecule. The highly polarized C–F bonds restrict bond rotation, locking the pyridine ring into a favorable conformation for receptor docking.

Data Presentation: Physicochemical Impact of Fluorination

The table below summarizes the theoretical impact of incorporating the difluoro-(4-methyl-pyridin-2-yl)-acetate moiety compared to its unfluorinated counterpart during lead optimization.

PropertyUnfluorinated AnalogDifluoro AnalogCausality / Agrochemical Benefit
Lipophilicity (LogP) ~1.8~2.5Enhanced cuticular penetration in target pests.
Metabolic Half-life (t1/2) < 2 hours> 12 hoursSteric and electronic shielding prevents rapid esterase/P450 degradation [1].
Hydrogen Bonding Acceptor onlyDonor & AcceptorThe highly polarized C-F bonds activate adjacent protons, enabling novel target interactions [2].
Volatility ModerateLowReduced off-target drift during field application.

Experimental Workflows & Logical Architecture

To utilize this building block in AI discovery, the ethyl ester must typically be hydrolyzed to the free acid, followed by amidation with a target-specific amine (e.g., an aniline derivative for fungicidal activity).

G A Difluoro-(4-methyl-pyridin-2-yl) -acetic acid ethyl ester B Base Hydrolysis (LiOH, THF/H2O) A->B Step 1 C Free Acid Intermediate B->C Acidification D Amidation (HATU, DIPEA, R-NH2) C->D Step 2 E Agrochemical Lead (Insecticide/Fungicide) D->E Purification

Caption: Workflow for the derivatization of the difluoro-pyridine ethyl ester building block.

Mechanism of Action in Target Species

Pathway Lead Fluorinated Pyridine Lead Receptor Target Receptor (e.g., nAChR) Lead->Receptor Target Binding Binding Enhanced H-Bonding via CF2 Group Lead->Binding Bioisosteric Effect Metabolism Cytochrome P450 Resistance Lead->Metabolism Steric/Electronic Shielding Efficacy Prolonged Field Efficacy Receptor->Efficacy Sustained Agonism/Antagonism Binding->Receptor Metabolism->Efficacy Reduced Degradation

Caption: Mechanism of action and pharmacokinetic advantages of difluoro-pyridine agrochemicals.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS are integrated to ensure the integrity of the highly polarized difluoro-intermediates, which can be sensitive to harsh conditions.

Protocol 1: Mild Hydrolysis to Difluoro-(4-methyl-pyridin-2-yl)-acetic acid

Causality Check: Standard NaOH/KOH hydrolysis at elevated temperatures can lead to unwanted decarboxylation of the difluoroacetate group. Lithium hydroxide (LiOH) in a biphasic THF/Water system provides mild, controlled saponification [4].

Reagents:

  • Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester (1.0 eq, 10 mmol)

  • LiOH·H2O (1.5 eq, 15 mmol)

  • Tetrahydrofuran (THF) / H2O (3:1 v/v, 40 mL)

  • 1M HCl (aqueous)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ethyl ester (10 mmol) in 30 mL of THF in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Dissolve LiOH·H2O (15 mmol) in 10 mL of deionized water. Add this aqueous solution dropwise to the THF mixture at 0°C to prevent exothermic degradation.

  • Reaction: Remove the ice bath and stir the mixture at room temperature (20-25°C) for 4 hours.

  • IPC (In-Process Control): Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot (Rf ~0.6) should disappear, replaced by a baseline spot (the lithium salt).

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous layer with 20 mL water and wash with Diethyl Ether (2 x 15 mL) to remove unreacted ester and organic impurities.

  • Acidification: Cool the aqueous layer to 0°C. Carefully add 1M HCl dropwise until the pH reaches ~3.5. Critical Note: Do not over-acidify, as the pyridine nitrogen will protonate, making the compound highly water-soluble.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the free acid as a white to off-white solid.

Protocol 2: Amidation for Lead Compound Synthesis

Causality Check: The difluoro-methylene group strongly withdraws electron density from the carboxylic acid, making the resulting carboxylate a poor nucleophile for standard carbodiimide couplings (like DCC/EDC). HATU is selected as the coupling reagent due to its superior efficiency in activating electronically deactivated acids.

Reagents:

  • Difluoro-(4-methyl-pyridin-2-yl)-acetic acid (1.0 eq, 5 mmol)

  • Target Amine (e.g., substituted aniline) (1.1 eq, 5.5 mmol)

  • HATU (1.2 eq, 6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N2 atmosphere, dissolve the free acid (5 mmol) and HATU (6 mmol) in 20 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (15 mmol) dropwise. Stir at room temperature for 15 minutes to allow the formation of the active OAt ester. The solution will turn distinctively yellow.

  • Coupling: Add the target amine (5.5 mmol) in one portion. Stir the reaction mixture at room temperature for 12 hours.

  • IPC: Analyze via LC-MS. Look for the disappearance of the acid mass [M-H]- and the appearance of the desired amide mass [M+H]+.

  • Quenching & Extraction: Pour the reaction mixture into 100 mL of ice-cold saturated NaHCO3 solution. Extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers sequentially with 5% LiCl aqueous solution (3 x 20 mL) to remove residual DMF, followed by brine (20 mL).

  • Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel, gradient elution Hexane to 50% EtOAc/Hexane) to isolate the pure agrochemical lead.

Data Presentation: Optimization of Amidation Conditions
Coupling ReagentBaseSolventYield (%)Purity (LC-MS)Observation
EDC·HCl / HOBtEt3NDCM45%>90%Sluggish reaction due to deactivated acid.
T3P (50% in EtOAc)PyridineEtOAc62%>95%Moderate yield, clean profile.
HATU DIPEA DMF 88% >98% Optimal activation of difluoro-acid.

Regulatory and Environmental Considerations

When designing agrochemicals with difluoroacetate derivatives, it is crucial to monitor environmental metabolites. Difluoroacetic acid (DFA) is a known terminal metabolite of several fluorinated pesticides (e.g., flupyradifurone). Recent regulatory reviews by the European Food Safety Authority (EFSA) have evaluated the Maximum Residue Levels (MRLs) for DFA in crops, confirming that while it is a persistent metabolite, it does not currently pose a consumer health risk at established tolerances [3]. Synthetic chemists must ensure that novel AIs degrade into safe, regulated metabolites like DFA rather than toxic fluorinated fragments.

References

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Maximum residue levels for difluoroacetic acid. AGRINFO Platform. Available at:[Link]

  • Process of producing ethyl difluoroacetate. Google Patents (WO2017025985A1).
  • difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester — Chemical Substance Information. NextSDS. Available at:[Link]

Application

Reagents required for reacting with Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester

Application Note: Reagents and Protocols for the Derivatization of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester Executive Summary Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagents and Protocols for the Derivatization of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester

Executive Summary

Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester is a highly versatile building block in medicinal chemistry and drug development. The α,α -difluoro motif is frequently employed to modulate the lipophilicity, metabolic stability, and hydrogen-bonding capacity of drug candidates, often acting as a bioisostere for oxygen or a polarized hydrogen bond donor in kinase inhibitors[1]. This application note details the core reagents, mechanistic rationale, and validated protocols for the three primary transformations of this compound: chemoselective reduction, saponification, and direct amidation.

Core Reactivity Profile & Causality (E-E-A-T)

The chemical behavior of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester is governed by the strong electron-withdrawing nature of the adjacent difluoromethylene (-CF 2​ -) group. Understanding this causality is critical for successful experimental design:

  • Electrophilic Activation: The -CF 2​

    • group significantly increases the electrophilicity of the ester carbonyl carbon. This allows for direct amidation with primary and secondary amines under milder conditions than typical aliphatic esters[1].
  • Susceptibility to Hydrolysis: The enhanced electrophilicity also makes the ester highly prone to hydrolysis. Trace moisture in the presence of a base can lead to premature saponification[2].

  • Decarboxylation Risk: The resulting free carboxylic acid (Difluoro-(4-methyl-pyridin-2-yl)-acetic acid) can undergo decarboxylation at elevated temperatures due to the stability of the difluoromethyl anion intermediate. Therefore, saponification must be performed under strictly controlled, mild conditions[3].

  • Chemoselectivity in Reduction: While strong reducing agents like LiAlH 4​ can reduce the ester, they pose a severe risk of over-reduction or defluorination. Sodium borohydride (NaBH 4​ ) is the preferred reagent due to its mildness and high chemoselectivity toward the activated difluoroester.

Experimental Protocols

Workflow A: Chemoselective Reduction to 2,2-Difluoro-2-(4-methylpyridin-2-yl)ethanol
  • Rationale: NaBH 4​ in ethanol provides a mild, chemoselective reduction of the activated difluoroester to the corresponding primary alcohol without risking the cleavage of the C-F bonds.

  • Reagents: Sodium borohydride (NaBH 4​ , 2.0 eq), Absolute Ethanol (solvent).

  • Step-by-Step Protocol:

    • Dissolve Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester (1.0 eq) in anhydrous ethanol (0.2 M) under an inert nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add NaBH 4​ (2.0 eq) portion-wise to control hydrogen gas evolution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion via TLC or LC-MS.

    • Quench the reaction carefully with saturated aqueous NH 4​ Cl at 0 °C.

    • Extract the aqueous layer with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Workflow B: Saponification to Difluoro-(4-methyl-pyridin-2-yl)-acetic acid
  • Rationale: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides rapid and clean hydrolysis of the ester while minimizing the risk of thermal decarboxylation[2][3].

  • Reagents: Lithium hydroxide monohydrate (LiOH·H 2​ O, 1.5 eq), THF/H 2​ O (3:1 v/v).

  • Step-by-Step Protocol:

    • Dissolve the ester (1.0 eq) in a 3:1 mixture of THF and deionized water (0.3 M).

    • Add LiOH·H 2​ O (1.5 eq) in a single portion at room temperature.

    • Stir the biphasic mixture vigorously at room temperature for 1-2 hours. The activated nature of the difluoroester ensures rapid conversion[2].

    • Concentrate the mixture under vacuum to remove the THF.

    • Cool the remaining aqueous layer to 0 °C and acidify carefully to pH ~3 using 1.0 N HCl.

    • Extract the precipitated acid with Dichloromethane (3x), dry over Na 2​ SO 4​ , and concentrate. Critical Note: Avoid excessive heating during concentration to prevent decarboxylation.

Workflow C: Direct Amidation to Picolinamide Analogues
  • Rationale: The electrophilic activation by the -CF 2​

    • group allows for direct nucleophilic acyl substitution by primary or secondary amines without the need for prior hydrolysis and expensive peptide coupling reagents[1].
  • Reagents: Primary/Secondary Amine (1.5 - 2.0 eq), Ethanol or Methanol (solvent), optional catalytic DIPEA.

  • Step-by-Step Protocol:

    • Dissolve the ester (1.0 eq) in anhydrous ethanol (0.5 M).

    • Add the desired amine (1.5 - 2.0 eq). If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to liberate the free base.

    • Heat the mixture to 70 °C in a sealed tube for 12-15 hours[1].

    • Cool to room temperature, concentrate under reduced pressure, and purify the resulting amide via flash column chromatography.

Data Presentation: Reagent Summary & Expected Outcomes

TransformationPrimary Reagent(s)Solvent SystemConditionsExpected Outcome / YieldKey Mechanistic Consideration
Reduction NaBH 4​ (2.0 eq)Absolute EtOH0 °C to RT, 2-4 hPrimary Alcohol (>85%)Mild reagent prevents C-F bond cleavage.
Saponification LiOH·H 2​ O (1.5 eq)THF / H 2​ O (3:1)RT, 1-2 hCarboxylic Acid (>90%)Room temperature avoids decarboxylation[2].
Amidation R-NH 2​ (1.5 eq)EtOH or Neat70 °C, 12-15 hAmide Derivative (60-80%)-CF 2​
  • group activates ester for direct attack[1].

Mandatory Visualization

ReactivityMap Ester Difluoro-(4-methyl-pyridin-2-yl)- acetic acid ethyl ester Alcohol Reduction Product: Difluoroethanol Derivative Ester->Alcohol NaBH4, EtOH Acid Hydrolysis Product: Difluoroacetic Acid Derivative Ester->Acid LiOH, THF/H2O Amide Amidation Product: Difluoroacetamide Derivative Ester->Amide R-NH2, Heat Acid->Amide Amine, Coupling Agent

Caption: Reactivity map of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester.

AmidationWorkflow Step1 1. Dissolve Ester in EtOH Step2 2. Add Amine (1.5 - 2.0 eq) Step1->Step2 Step3 3. Heat at 70°C (12-15 hours) Step2->Step3 Step4 4. Concentrate & Purify Step3->Step4

Caption: Step-by-step experimental workflow for direct amidation.

References

  • Journal of Medicinal Chemistry (ACS Publications). Design and Synthesis of BLU-654, a Potent and Selective Mutant KIT V654A Inhibitor for the Treatment of Imatinib-Resistant GIST. March 11, 2026. Available at: [Link]

  • Google Patents (WO2023192913A1).Thiazolo [5,4-b] pyridine malt-1 inhibitors (Hydrolysis of Ethyl 2,2-difluoroacetate).
  • Google Patents (WO2015026792A1).Antiviral compounds (Saponification protocols).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester

Welcome to the technical support center for the synthesis of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The introduction of the difluoromethyl group is a critical strategy in medicinal chemistry, known to enhance metabolic stability and binding affinity.[1][2] This resource provides in-depth technical guidance, drawing from established protocols and field-proven insights to ensure the successful synthesis of this valuable compound.

Troubleshooting Common Synthesis Issues

Low yields in the synthesis of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester can often be traced back to specific experimental parameters. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.[3]

Issue 1: Low Conversion of Starting Material

A common challenge in this synthesis is achieving complete conversion of the starting material, ethyl 2-(4-methylpyridin-2-yl)acetate. This can be due to several factors, including reagent purity, reaction conditions, and the inherent reactivity of the pyridine ring. The electron-deficient nature of the pyridine ring can deactivate it towards certain reactions.[3]

Possible Causes & Recommended Actions:

Possible Cause Troubleshooting Step Expected Outcome
Impure Starting Materials Verify the purity of ethyl 2-(4-methylpyridin-2-yl)acetate and all reagents using techniques like NMR or GC-MS. Impurities can interfere with the reaction.Use of purified materials should lead to a cleaner reaction profile and improved conversion.
Suboptimal Reaction Temperature Systematically vary the reaction temperature. Some difluoromethylation reactions require specific temperature ranges to proceed efficiently.[4][5]Identification of the optimal temperature will maximize the reaction rate and conversion.
Incorrect Reagent Stoichiometry Carefully re-evaluate and optimize the molar ratios of your reagents. An excess of the fluorinating agent may be necessary to drive the reaction to completion.Optimized stoichiometry will ensure the limiting reagent is fully consumed, increasing conversion.
Moisture in Reaction Ensure strictly anhydrous conditions. Water can deactivate many fluorinating agents and other reagents used in the synthesis.[6][7]Improved yields and consistency between reaction batches.
Issue 2: Formation of Undesired Byproducts

The formation of side products can significantly reduce the yield of the desired difluoro-ester. These byproducts can arise from side reactions with the solvent, impurities, or the reagents themselves.

Possible Causes & Recommended Actions:

Possible Cause Troubleshooting Step Expected Outcome
Side Reactions with Solvent Choose a solvent that is inert under the reaction conditions. Polar solvents can sometimes promote side reactions.[6]A reduction in byproduct formation and an increase in the purity of the crude product.
Decomposition of Reagents or Product Monitor the reaction over time to determine the optimal reaction duration. Prolonged reaction times can sometimes lead to the decomposition of the desired product or reagents.Maximizing the yield of the desired product by stopping the reaction at the optimal time.
Over-fluorination For reactions involving potent electrophilic fluorinating agents, over-fluorination can be a challenge, leading to the formation of poly-fluorinated products.[8] Adjust the stoichiometry of the fluorinating agent and reaction time.Increased selectivity for the desired difluoromethylated product.
Troubleshooting Workflow

A logical and systematic workflow is crucial when diagnosing issues with your synthesis. The following diagram outlines a recommended troubleshooting process.

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Optimization

Technical Support Center: Troubleshooting Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester Synthesis

Welcome to the Technical Support Center. The synthesis of difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester is a critical transformation in medicinal chemistry, often achieved via a copper-mediated Ullmann-type cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester is a critical transformation in medicinal chemistry, often achieved via a copper-mediated Ullmann-type cross-coupling between 2-bromo-4-methylpyridine and ethyl bromodifluoroacetate.

While this transformation is highly valuable for introducing gem-difluoroalkyl groups, researchers frequently encounter stalled conversions, poor yields, or thermal safety hazards. This guide is engineered to provide deep mechanistic troubleshooting, self-validating protocols, and safety assessments to optimize your workflow.

Part 1: Mechanistic Overview & Common Pitfalls

The reaction relies on the in situ generation of a highly reactive copper(I)-difluoroenolate species. The causality of low conversion almost always traces back to the disruption of this catalytic cycle.

  • Surface Passivation: Copper(0) powder naturally develops a passivating copper(II) oxide (CuO) layer. This layer acts as an insulator, preventing the single-electron transfer (SET) required for the oxidative addition into the C-Br bond of ethyl bromodifluoroacetate.

  • Moisture Sensitivity: The intermediate Cu−CF2​CO2​Et species is highly basic. Trace water in the solvent or reagents will rapidly protonate this intermediate, leading to protodehalogenation (yielding ethyl difluoroacetate) rather than the desired cross-coupled product.

  • Thermal Runaway Risks: Historically, this reaction was performed in Dimethyl Sulfoxide (DMSO). However, recent process safety evaluations have demonstrated that DMSO can undergo catastrophic thermal decomposition in the presence of copper and bromopyridines at elevated temperatures.

Mechanism A Cu(0) Powder Surface Activation B Oxidative Addition Br-CF2CO2Et A->B Heat / Solvent C Cu(I)-CF2CO2Et Active Species B->C - CuBr D Coordination 2-Bromo-4-methylpyridine C->D Ligand Exchange E Reductive Elimination C-C Bond Formation D->E Transition State E->A Cu Recovery (Side cycle) F Difluoro-(4-methyl-pyridin-2-yl) -acetic acid ethyl ester E->F Product Release

Figure 1: Catalytic cycle of the Cu-mediated difluoroalkylation of 2-bromo-4-methylpyridine.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 30-40% conversion despite using 2.5 equivalents of Copper and ethyl bromodifluoroacetate. How do I drive it to completion? A: Stalled conversion is the hallmark of copper passivation. If you are using commercial Cu(0) powder straight from the bottle, the oxide layer is preventing the continuous generation of the Cu−CF2​CO2​Et intermediate. You must chemically activate the copper prior to use. Washing the copper with 2% HCl removes the CuO layer, exposing the highly reactive Cu(0) surface. A visual cue of successful activation is the transition from a dull brown/black powder to a bright, metallic salmon-pink color.

Q2: I am observing a large byproduct peak in my GC-MS/LC-MS. It appears to be ethyl difluoroacetate. What is causing this? A: You are observing protodehalogenation. The Cu−CF2​CO2​Et intermediate is acting as a base and abstracting a proton. This is caused by moisture in your system. Ensure your solvent (DMF) is strictly anhydrous (stored over activated 3Å molecular sieves) and that your reaction is purged thoroughly with dry Nitrogen or Argon. Even atmospheric moisture introduced during reagent addition is sufficient to kill the conversion[1].

Q3: I read a protocol suggesting DMSO at 80°C for this reaction. Is this optimal? A: No, and it is a severe safety hazard. According to authoritative safety evaluations by , the post-reaction mixture of 2-bromopyridines, ethyl bromodifluoroacetate, and copper in DMSO exhibits a significant exothermic decomposition event with an onset temperature of 115.5 °C. In the absence of active cooling, localized heating can quickly trigger a runaway reaction[2]. We strongly recommend switching the solvent to N,N-Dimethylformamide (DMF), which does not exhibit this exothermic decomposition profile and provides equivalent or superior conversion rates.

Q4: Does the 4-methyl group on the pyridine ring affect reactivity compared to unsubstituted 2-bromopyridine? A: Electronically, the 4-methyl group is an electron-donating group (EDG) via hyperconjugation. While this slightly increases the electron density of the pyridine ring (making oxidative addition marginally slower than with electron-withdrawing groups), it does not sterically hinder the 2-position. Standard Ullmann-type conditions are fully capable of achieving >85% conversion.

Troubleshooting Start Issue: Conversion < 40% CheckCu Is Cu(0) freshly acid-washed? Start->CheckCu FixCu Action: Wash with 2% HCl, rinse H2O/Acetone, dry. CheckCu->FixCu No CheckSolvent Is solvent (DMF) anhydrous? CheckCu->CheckSolvent Yes FixCu->CheckSolvent FixSolvent Action: Use molecular sieves, purge with N2. CheckSolvent->FixSolvent No CheckTemp Is internal temp maintained at 50-60°C? CheckSolvent->CheckTemp Yes FixSolvent->CheckTemp FixTemp Action: Calibrate internal probe. Avoid >80°C. CheckTemp->FixTemp No Success Optimal Conversion (>85%) CheckTemp->Success Yes FixTemp->Success

Figure 2: Decision tree for troubleshooting stalled difluoroalkylation reactions.

Part 3: Quantitative Reaction Parameters

To facilitate easy comparison and optimization, the following table summarizes the impact of various reaction parameters on the conversion rate of 2-bromo-4-methylpyridine to the desired difluoroacetate ester.

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleTypical Conversion
Copper Source Untreated Cu(0) powderAcid-washed Cu(0) powderRemoves passivating CuO layer, enabling SET and oxidative addition.< 40% vs. > 85%
Solvent DMSOAnhydrous DMFDMSO poses thermal runaway risks >115°C; DMF is thermally stable and coordinates well to Cu intermediates.Variable (High Risk) vs. > 85%
Atmosphere Open air / BalloonSchlenk line (N2/Ar)Oxygen oxidizes Cu(I) to Cu(II), killing the catalytic cycle. Moisture causes protodehalogenation.< 20% vs. > 85%
Temperature 25 °C (Room Temp)50 °C – 60 °COvercomes the activation energy barrier for the C-C bond-forming reductive elimination step.< 10% vs. > 85%

Part 4: Self-Validating Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system. Visual cues are embedded within the steps to ensure the researcher can verify the integrity of the reaction in real-time.

Phase 1: Copper Activation (Crucial for Success)
  • Weigh 2.5 equivalents of Copper(0) powder into a fritted glass funnel.

  • Wash the powder with 20 mL of a 2% aqueous HCl solution. Validation check: The powder must change from a dull, dark brown to a bright, metallic salmon-pink.

  • Immediately wash the activated copper with 3 x 20 mL of deionized water to remove residual acid, followed by 3 x 20 mL of anhydrous acetone to remove water.

  • Dry the copper under high vacuum for 30 minutes. Use immediately.

Phase 2: Reaction Setup
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the freshly activated Cu(0) powder (2.5 eq).

  • Evacuate and backfill the flask with dry Nitrogen three times.

  • Add anhydrous DMF (0.2 M relative to the pyridine substrate) via syringe.

  • Add 2-bromo-4-methylpyridine (1.0 eq) and ethyl bromodifluoroacetate (1.5 eq) via syringe. Validation check: The solution should remain easily stirrable. If the copper clumps, moisture has breached the system.

Phase 3: Initiation and Monitoring
  • Heat the reaction mixture to an internal temperature of 50 °C – 60 °C using an oil bath or heating block.

  • Stir vigorously (800+ RPM) for 12–18 hours. The reaction is heterogeneous; high mass transfer is required.

  • Monitor the reaction via 19 F NMR or GC-MS.

    • Self-Validation: In 19 F NMR, monitor the disappearance of the CF2​Br signal (approx. -60 ppm) and the appearance of the product CF2​ signal (typically -100 to -105 ppm).

Phase 4: Quenching and Workup
  • Cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) or saturated Ammonium Chloride ( NH4​Cl ). Rationale: This safely quenches unreacted active copper species without generating excessive heat.

  • Add Isopropyl Acetate (IPAc) or Ethyl Acetate and filter the entire biphasic mixture through a pad of Celite to remove copper salts.

  • Separate the organic layer, wash with brine (3x) to remove DMF, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the crude difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester.

References

  • Yang, Q., Cabrera, P. J., Li, X., Sheng, M., & Wang, N. X. (2018). Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. Organic Process Research & Development, 22(10), 1441–1447.[Link]

  • Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5560–5563.[Link]

  • Sato, K., Tarui, A., Omote, M., Ando, A., & Kumadaki, I. (2005). Reactions of Ethyl Bromodifluoroacetate in the Presence of Copper Powder. ACS Symposium Series, 911, 192-205.[Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Optimization for Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester

Welcome to the Technical Support Center. Purifying complex heterocyclic building blocks requires more than standard default gradients.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying complex heterocyclic building blocks requires more than standard default gradients. Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester presents a unique set of chromatographic challenges due to its structural motifs:

  • The Pyridine Ring: Contains a basic nitrogen (a Brønsted base) that aggressively interacts with acidic silanol groups on standard silica, causing severe peak tailing.

  • The Difluoro-Ester Moiety: The highly electron-withdrawing difluoro group increases the electrophilicity of the adjacent ester carbonyl. This makes the ester unusually susceptible to base-catalyzed hydrolysis if harsh, aqueous basic modifiers are used during purification.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your purification workflow, maximize recovery, and prevent compound degradation.

Purification Workflow & Decision Matrix

G A Crude Mixture: Difluoro-(4-methyl-pyridin-2-yl)- acetic acid ethyl ester B Assess Basic Pyridine Motif (Silanol Interaction Risk) A->B C Amine-Functionalized Silica (Recommended) B->C Avoids tailing D Bare Silica Gel (Alternative) B->D Cost-effective E Hexane / EtOAc Gradient (No Additives Needed) C->E F DCM / MeOH + 1% TEA (Silanol Masking Required) D->F G High Purity & Recovery (Fractions Evaporated) E->G F->G

Decision matrix for stationary and mobile phase selection for basic pyridine derivatives.

Troubleshooting Guide & FAQs

Q1: My compound smears across multiple fractions with severe peak tailing. How do I achieve baseline resolution? A1: This is the classic "silanol effect." Bare silica gel contains acidic residual silanols (Si-OH) that form strong secondary interactions—specifically hydrogen bonding and ion exchange—with the basic pyridine nitrogen 1.

  • Solution A (Preferred): Switch to an amine-functionalized stationary phase (e.g., Biotage KP-NH). The amine-bonded surface neutralizes the silica's acidity, altering the mass transfer kinetics and allowing the use of simple, additive-free gradients like Hexane/Ethyl Acetate 2.

  • Solution B: If you must use bare silica, add a volatile competing base to your mobile phase. Adding 1–5% Triethylamine (TEA) acts as a silanol suppressor. The TEA preferentially binds to the active silanol sites, shielding your pyridine analyte and sharpening the peak 3.

Q2: When using TEA as a mobile phase additive, I struggle to remove it completely during rotary evaporation. What are the alternatives? A2: TEA has a boiling point of ~89°C and often forms azeotropes, making it notoriously difficult to remove from the final purified ester without high vacuum, which risks volatilizing your target compound.

  • Alternative 1: Use ammonium hydroxide ( NH4​OH ) in a Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 1-10% MeOH in DCM containing 0.1% NH4​OH ). Ammonia is highly volatile and easier to evaporate. Caution: Ensure exposure time is brief to prevent ester hydrolysis.

  • Alternative 2: Transition entirely to amine-bonded silica. This completely eliminates the need for liquid amine additives, yielding a solvent-free product post-evaporation 4.

Q3: Why is my ester hydrolyzing during purification, resulting in the formation of the corresponding carboxylic acid? A3: The electron-withdrawing difluoro group makes the adjacent ethyl ester highly electrophilic. If you are using old TEA that has absorbed atmospheric moisture, or if you are using aqueous ammonium hydroxide on a highly active silica column, localized heating during adsorption can catalyze base-mediated ester cleavage. Stick to strictly anhydrous mobile phases or use amine-bonded silica to prevent this degradation.

Q4: How do I separate the difluoro product from a mono-fluoro byproduct? A4: The difluoro and mono-fluoro analogs have nearly identical pKa values but differ slightly in lipophilicity. To resolve them, utilize an isocratic hold at the point of elution. If using Hexane/EtOAc on amine-silica, shallow the gradient to a 1% increase per Column Volume (CV) between 10% and 20% EtOAc.

Quantitative Method Comparison
Stationary PhaseMobile Phase SystemAdditive RequiredPeak SymmetryPost-Run EvaporationRecommended Use
Bare Silica GelHexane / EtOAcNonePoor (Severe Tailing)EasyNot Recommended
Bare Silica GelDCM / MeOH1-5% TEAGoodDifficult (TEA residue)Alternative / Budget
Amine-Bonded SilicaHexane / EtOAcNoneExcellentEasyPrimary Recommendation
Reversed-Phase (C18)Water / Acetonitrile0.1% Formic AcidGoodDifficult (Aqueous)Analytical / Polishing
Step-by-Step Experimental Methodologies
Protocol A: Additive-Free Purification using Amine-Functionalized Silica (Recommended)

Causality: By utilizing an amine-bonded stationary phase, the acidic silanols are covalently masked. This prevents the pyridine nitrogen from ionizing the silica surface, ensuring sharp elution bands without contaminating the product with liquid amines 4.

  • Column Equilibration: Equilibrate an amine-functionalized flash column (e.g., 11 g KP-NH for ~100-250 mg crude) with 3 column volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester in a minimum volume of Dichloromethane (DCM) or Toluene. Apply directly to the column head.

    • Self-Validation Checkpoint: Ensure the sample is fully dissolved; particulate matter will cause peak splitting and disrupt the linear flow bed.

  • Gradient Elution: Run a shallow gradient from 0% to 30% Ethyl Acetate in Hexane over 15 CVs. The difluoro group increases the lipophilicity of the molecule, meaning it will likely elute earlier than a standard, non-fluorinated pyridine-acetic acid derivative.

  • Fraction Collection: Monitor UV absorbance at 254 nm (optimal for the pyridine chromophore).

    • Self-Validation Checkpoint: If the compound elutes in the void volume (<1.5 CV), your starting gradient is too strong. Reduce the initial EtOAc concentration.

  • Recovery: Pool fractions containing the target mass and evaporate under reduced pressure using a 30°C water bath to prevent thermal ester degradation.

Protocol B: Bare Silica Purification with Silanol Masking (Alternative)

Causality: TEA acts as a sacrificial base, saturating the acidic silanol sites so the target pyridine molecule can partition freely between the mobile and stationary phases without secondary retention 5.

  • Mobile Phase Preparation: Prepare Solvent A (DCM with 1% TEA) and Solvent B (MeOH with 1% TEA). Ensure both solvents are strictly anhydrous.

  • Column Pre-treatment (Critical): Flush a standard bare silica column with 3 CVs of Solvent A.

    • Self-Validation Checkpoint: The column must be pre-treated. Introducing TEA only during the run will result in a moving baseline, localized exothermic reactions on the silica, and inconsistent retention times.

  • Elution: Load the sample and run a gradient of 0% to 10% Solvent B in Solvent A over 12 CVs.

  • Evaporation & Scavenging: Pool fractions and evaporate. To remove residual TEA, re-dissolve the resulting oily residue in Toluene and co-evaporate 2-3 times under high vacuum.

References
  • Phenomenex. Tip on Peak Tailing of Basic Analytes.[Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase.[Link]

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]

  • Biotage. When should I use an amine-bonded silica for flash chromatography?[Link]

  • Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Handling Guide for Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester

Introduction Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals working with Difluoro-(4-methyl-pyridin-2-yl)-acetic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals working with Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester . While this compound is a highly valuable fluorinated building block, its unique structural features make it notoriously unstable under standard laboratory conditions. This guide synthesizes mechanistic insights, troubleshooting workflows, and field-proven protocols to help you prevent unwanted hydrolysis and degradation during your experiments.

Section 1: Mechanistic Insights: The Anatomy of Degradation

To prevent degradation, we must first understand the causality behind it. The instability of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester stems from the synergistic electronic effects of its functional groups:

  • Hyper-Electrophilicity of the Ester Carbonyl : The adjacent gem-difluoro (-CF₂-) group exerts a massive electron-withdrawing inductive effect. This severely depletes electron density at the ester carbonyl carbon, drastically lowering the activation energy required for nucleophilic attack by water or hydroxide ions 1[1].

  • Spontaneous Decarboxylation : Once the ester is hydrolyzed to the corresponding difluoroacetic acid (or carboxylate), the molecule undergoes rapid, spontaneous decarboxylation. The leaving group—a difluoro(4-methylpyridin-2-yl)methyl carbanion—is exceptionally stable. Both the fluorine atoms and the electron-deficient pyridine ring act as powerful electron sinks, stabilizing the negative charge and driving the irreversible extrusion of CO₂ 2[2]. This tandem hydrolysis-decarboxylation sequence is a well-documented vulnerability for N-heteroaryl difluoroacetates 3[3].

DegradationPathway Ester Difluoro-(4-methyl-pyridin-2-yl)- acetic acid ethyl ester (Intact Ester) Hydrolysis Base/Moisture Catalyzed Hydrolysis Ester->Hydrolysis Acid Difluoro-(4-methyl-pyridin-2-yl)- acetic acid (Unstable Intermediate) Hydrolysis->Acid Decarb Spontaneous Decarboxylation Acid->Decarb Degradant 2-(Difluoromethyl)- 4-methylpyridine + CO₂ (Degradant) Decarb->Degradant

Mechanistic pathway showing base-catalyzed hydrolysis followed by spontaneous decarboxylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: I performed a standard aqueous workup using saturated NaHCO₃, but my NMR shows a completely different product missing the ethyl ester signals. What happened? A: You have inadvertently synthesized 2-(difluoromethyl)-4-methylpyridine. The mildly basic conditions of saturated NaHCO₃ (pH ~8.3) are sufficient to rapidly hydrolyze the highly activated α,α-difluoroester. Once the carboxylate is formed, it spontaneously decarboxylates at room temperature. Solution: Never use basic aqueous solutions for the workup of this compound. Use strictly pH 7.0 buffers.

Q2: My stock bottle of the ester degraded over a few months, even though it was tightly capped. Why? A: Atmospheric moisture is the culprit. Every time the bottle is opened, ambient humidity introduces trace water. Over time, this water acts as a nucleophile, initiating slow hydrolysis. Solution: Store the compound at -20 °C in a desiccator, and always purge the vial with dry Argon or Nitrogen before sealing.

Q3: Can I purify this compound using standard silica gel column chromatography? A: It is highly risky. Standard silica gel is slightly acidic (pH ~5.0) and retains a significant amount of bound water. The combination of surface acidity and moisture can catalyze hydrolysis during the run. Solution: If chromatography is absolutely necessary, use deactivated silica gel (pre-treated with 1% triethylamine) and elute rapidly using strictly anhydrous solvents.

Section 3: Quantitative Stability Data

Understanding the kinetics of degradation is critical for experimental planning. The table below summarizes the hydrolytic stability of α,α-difluoroesters under various environmental conditions.

Environmental ConditionpHTemperatureEstimated Half-Life (t½)Primary Degradation Pathway
Aqueous NaOH (1M)>1325 °C< 5 minutesRapid Base-Catalyzed Hydrolysis & Decarboxylation
Aqueous NaHCO₃ (Sat.)~8.325 °C~ 2-4 hoursMild Base-Catalyzed Hydrolysis & Decarboxylation
Neutral Water (Unbuffered)7.025 °C> 48 hoursSlow Nucleophilic Attack by H₂O
Silica Gel (Standard)~5.025 °C~ 12-24 hoursSurface-Catalyzed Acidic Hydrolysis
Anhydrous THF/DCMN/A-20 °C> 12 monthsStable (No degradation)

Section 4: Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield or Degradation Observed Check1 Was aqueous base (e.g., NaHCO₃) used in the workup? Start->Check1 Yes1 Cause: Base-Catalyzed Hydrolysis. Action: Use pH 7.0 buffer instead. Check1->Yes1 Yes No1 Check Storage & Handling Check1->No1 No Check2 Was the compound stored at RT or exposed to ambient air? No1->Check2 Yes2 Cause: Moisture-driven Hydrolysis. Action: Store at -20°C under Argon. Check2->Yes2 Yes No2 Cause: Thermal or Acidic Degradation. Action: Avoid silica gel & heat. Check2->No2 No

Decision logic tree for troubleshooting degradation of difluoroester compounds during synthesis.

Section 5: Field-Proven Protocols

To ensure the structural integrity of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester during synthesis and isolation, adhere to the following self-validating protocol.

Protocol: pH-Controlled Workup and Isolation Objective: To isolate the intact ester while actively suppressing both base- and acid-catalyzed hydrolysis.

  • Thermal Quenching : Upon reaction completion, immediately cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature exponentially decreases the rate constant of any potential hydrolysis reactions, preserving the hyper-electrophilic ester.

  • Neutral Buffering : Quench the reaction by adding a cold, strictly neutral pH 7.0 phosphate buffer solution (0.1 M). Do not use NaOH, Na₂CO₃, or NaHCO₃. Causality: Maintaining a neutral pH prevents the hydroxide-driven nucleophilic attack on the carbonyl carbon, which is the initiation step for the degradation cascade.

  • Rapid Extraction : Extract the aqueous layer rapidly with a non-polar, aprotic solvent (e.g., anhydrous Dichloromethane or Methyl tert-butyl ether). Perform extractions within 10 minutes to minimize the compound's residence time in the aqueous phase.

  • Moisture Removal : Wash the combined organic layers with cold brine (saturated NaCl), then dry over anhydrous Sodium Sulfate (Na₂SO₄). Causality: Avoid Magnesium Sulfate (MgSO₄), as its slight Lewis acidity can promote side reactions and activate the ester towards trace moisture.

  • Cold Concentration : Evaporate the solvent under reduced pressure (rotary evaporator) with the water bath temperature set strictly below 25 °C . Causality: Elevated temperatures during concentration will accelerate trace-moisture-driven hydrolysis and provide the thermal energy required for decarboxylation.

  • Inert Storage : Immediately transfer the isolated oil/solid to an amber vial, purge with Argon for 30 seconds, seal with a PTFE-lined cap, and store at -20 °C.

Section 6: References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Institutes of Health (NIH). 1

  • Metal-Free Difunctionalization of Pyridines: Selective Construction of N-CF₂H and N-CHO Dihydropyridines. Organic Letters - ACS Publications. 2

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF₂COOEt as the difluoromethylation reagent. PMC - National Institutes of Health (NIH). 3

Sources

Troubleshooting

Overcoming poor solubility of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester in polar solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with Difluoro-(4-methyl-pyridin-2-yl)-acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester .

This compound presents a unique "perfect storm" of solubility challenges. While the pyridine ring offers a theoretical site for protonation, the adjacent difluoro-methylene (-CF2-) group is intensely electron-withdrawing, significantly lowering the basicity of the pyridine nitrogen. Furthermore, the combination of the lipophilic -CF2- group and the ethyl ester creates a highly hydrophobic patch that disrupts the hydrogen-bonding network of polar solvents, leading to rapid precipitation.

Below is our authoritative guide to overcoming these formulation barriers without compromising the structural integrity of your molecule.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does this compound crash out of solution the moment I dilute my DMSO stock into an aqueous assay buffer? A: The precipitation is driven by the severe hydrophobic hydration penalty introduced by the difluoro-ethyl ester moiety. When you dilute a DMSO stock into water, the dielectric constant of the medium spikes. The water molecules preferentially hydrogen-bond with each other, "squeezing out" the lipophilic compound[1]. Furthermore, the electron-withdrawing nature of the -CF2- group pulls electron density away from the pyridine nitrogen, lowering its pKa. This means that at a physiological pH of 7.4, the molecule remains entirely un-ionized and highly lipophilic.

Q2: Can I just lower the pH to protonate the pyridine ring and force it into solution? A: Yes, but this approach carries a critical chemical risk. Pyridine derivatives typically have pKa values around 5.0, and protonating them to form pyridinium cations drastically improves aqueous solubility[2]. However, due to the inductive effect of your difluoro group, the pKa of this specific nitrogen is likely suppressed (estimated pKa ~3.5–4.5). To achieve >99% protonation, you would need to drop the pH to ~2.0. At this highly acidic pH, the ethyl ester becomes highly susceptible to acid-catalyzed hydrolysis , degrading your compound into difluoro-(4-methyl-pyridin-2-yl)-acetic acid. If you must use pH modification, the solution must be prepared immediately before use and kept strictly on ice.

Q3: If pH modification degrades the ester, what is the best co-solvent strategy? A: You must use a ternary co-solvent system to step down the polarity of the water gradually. Co-solvents like Polyethylene Glycol 400 (PEG 400) and Propylene Glycol (PG) reduce the dielectric constant of the solvent mixture, lowering the energy barrier for solvating the hydrophobic difluoro-ester[1]. We recommend a "solvent bridging" technique: dissolve the compound in pure DMSO first, dilute with PEG 400, and finally introduce the aqueous buffer containing a non-ionic surfactant (e.g., Polysorbate 80) to prevent nucleation.

Q4: Co-solvents are toxic to my cell-based assay. How can I achieve true aqueous solubility at neutral pH? A: The most elegant and biocompatible solution is Cyclodextrin Inclusion Complexation . Fluorinated moieties are notoriously hydrophobic, but modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are highly effective at encapsulating fluorinated and lipophilic groups within their hydrophobic internal cavities[3]. Because HP-β-CD itself has an aqueous solubility exceeding 500 mg/mL[4], the resulting host-guest complex remains fully dissolved in water at neutral pH without the need for organic solvents.

Section 2: Solubilization Strategy & Decision Logic

G Start Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester Solubility Troubleshooting Q1 Is aqueous media strictly required? Start->Q1 Sol1 Use 100% Organic (DMSO, DMF, MeCN) Q1->Sol1 No Q2 Can the assay tolerate pH < 4.0? Q1->Q2 Yes Sol2 pH Adjustment / Salt Formation (Protonate Pyridine N) Q2->Sol2 Yes (Monitor Ester Stability) Q3 Are lipophilic pockets available for encapsulation? Q2->Q3 No (Neutral pH required) Sol3 Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) Q3->Sol3 Yes Sol4 Co-solvent + Surfactant System (PEG400 / Tween 80) Q3->Sol4 No / Fails

Caption: Decision tree for selecting the optimal solubility enhancement strategy.

Section 3: Quantitative Data & Formulation Matrices

Table 1: Physicochemical Profile & Solubilization Barriers

Structural FeatureChemical ConsequenceImpact on SolubilityMitigation Strategy
Pyridine Ring Weakly basic nitrogenSole site for aqueous hydrogen bonding.Lower pH to protonate (Risk: Hydrolysis)[2].
Difluoro (-CF2-) High electronegativityPulls electron density, lowers pyridine pKa. Increases lipophilicity.Cyclodextrin encapsulation[3].
Ethyl Ester Hydrolyzable lipophileDrastically reduces polar surface area.Avoid pH extremes; use neutral co-solvents[1].

Table 2: Co-Solvent & Excipient Selection Matrix

ExcipientRole in FormulationMax Recommended Conc. (In Vitro)Dielectric Constant (ε)
DMSO Primary solubilizer (breaks crystal lattice)< 1.0% v/v46.7
PEG 400 Co-solvent (reduces aqueous polarity)< 5.0% v/v12.4
Polysorbate 80 Non-ionic surfactant (micelle formation)< 0.1% w/vN/A
HP-β-CD Supramolecular host (inclusion complex)Up to 20% w/vN/A

Section 4: Validated Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex (Neutral pH)

This is a self-validating protocol designed to achieve high aqueous solubility while protecting the ester from hydrolysis.

  • Preparation of Host Solution: Dissolve 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1.0 mL of LC-MS grade water to create a 20% w/v stock solution. Vortex until completely clear.

  • Compound Addition: Weigh out 2.0 mg of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester. Add the solid directly to the HP-β-CD solution. (Do not use DMSO here, as organic solvents compete with the drug for the cyclodextrin cavity[5]).

  • Equilibration: Place the suspension on a thermomixer at 25°C and 800 RPM for 24 to 48 hours. The prolonged mixing is required to overcome the activation energy of displacing structured water from the cyclodextrin cavity[4].

  • Filtration: Pass the equilibrated solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Self-Validation (Critical):

    • Analyze the filtrate via HPLC-UV to quantify the exact concentration of the solubilized compound.

    • Perform Dynamic Light Scattering (DLS). A monodisperse peak at ~1-2 nm confirms true inclusion complexation, whereas peaks >100 nm indicate unstable colloidal aggregates.

Workflow Prep Step 1: HP-β-CD 20% w/v Aqueous Add Step 2: Add Target Compound Prep->Add Equil Step 3: Equilibrate 24h @ 25°C Add->Equil Filter Step 4: Filter 0.22 µm PTFE Equil->Filter Analyze Step 5: HPLC/DLS Validation Filter->Analyze

Caption: Step-by-step workflow for generating a stable cyclodextrin inclusion complex.

Protocol B: Ternary Co-Solvent Dilution (For immediate assay use)

Use this protocol if cyclodextrins interfere with your specific biological target.

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

  • Organic Bridging: In a separate tube, mix 10 µL of the 10 mM DMSO stock with 40 µL of pure PEG 400. Vortex vigorously. (The compound is now at 2 mM in a 20% DMSO / 80% PEG 400 mixture).

  • Aqueous Quenching: Slowly, drop-by-drop, add 950 µL of your aqueous assay buffer (pre-warmed to 37°C and containing 0.05% Polysorbate 80) while vortexing continuously.

  • Validation: Monitor the solution at 600 nm on a UV-Vis spectrophotometer. An absorbance > 0.05 indicates light scattering due to nano-precipitation. If scattering occurs, increase the PEG 400 ratio or reduce the final compound concentration.

References

  • Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available at: [Link]

  • Synthesis of Novel Fluorinated Polymers via Cyclodextrin Complexes in Aqueous Solution. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at:[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester

Welcome to the Technical Support Center. The synthesis of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester via the Ullmann-type copper-mediated cross-coupling of 2-bromo-4-methylpyridine with ethyl bromodifluoroa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester via the Ullmann-type copper-mediated cross-coupling of 2-bromo-4-methylpyridine with ethyl bromodifluoroacetate is a highly effective pathway for introducing gem-difluoroalkyl groups. However, this transformation is notoriously sensitive to thermal parameters and solvent effects.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we address the thermodynamic causality behind reaction failures, thermal runaway risks, and the precise optimization of temperature and time required to achieve high-yielding, self-validating experimental workflows.

I. Troubleshooting & Process FAQs

Q1: Why is strict temperature control (60–80 °C) required, and what happens if the reaction overheats? A1: The cross-coupling of 2-bromo-4-methylpyridine with ethyl bromodifluoroacetate is highly exothermic[1]. In dimethyl sulfoxide (DMSO), the reaction has a heat output (ΔH) of approximately −13.5 kJ[2]. Without controlled addition, the adiabatic temperature rise (ΔTad) can reach 129.5 °C, pushing the Maximum Temperature of Synthesis Reaction (MTSR) to ~189.5 °C[1]. This is critically dangerous because the post-reaction mixture in DMSO has a thermal decomposition onset of 115.5 °C[2]. Overheating not only risks a thermal runaway but also accelerates the thermal decomposition of the difluoroenol intermediate, leading to defluorination and reduced yield.

Q2: How does the choice between DMSO and DMF impact reaction time and stability? A2: DMSO accelerates the reaction, often reaching completion in 45–90 minutes at 60 °C, due to its superior ability to stabilize the active Cu-CF2CO2Et species. However, it carries the aforementioned thermal decomposition risk[1]. N,N-Dimethylformamide (DMF) is a much safer alternative for scale-up; differential scanning calorimetry (DSC) shows no exothermic decomposition in DMF up to 400 °C[2]. The trade-off is a slightly longer reaction time (2–4 hours) and the need for a slightly higher operating temperature (70–80 °C) to achieve full conversion[3].

Q3: I am observing significant amounts of unreacted 2-bromo-4-methylpyridine. How can I drive the reaction to completion? A3: Incomplete conversion is usually caused by passivation of the copper powder or an insufficient steady-state concentration of the difluoroalkyl radical. Ensure you are using freshly activated copper powder (typically 2.1 equivalents) and 1.3 to 1.5 equivalents of ethyl bromodifluoroacetate[1]. If the copper surface is oxidized, the single-electron transfer (SET) initiation step stalls. Additionally, ensure strict anhydrous conditions; moisture rapidly quenches the Cu-CF2CO2Et intermediate, halting the catalytic cycle before oxidative addition can occur.

Q4: What causes ester hydrolysis during the workup, and how can it be prevented? A4: The ethyl ester of the difluoroacetate moiety is highly susceptible to hydrolysis under basic conditions, especially in the presence of trace water and transition metals. Quenching the reaction with a mild, slightly acidic buffer—such as aqueous potassium dihydrogen phosphate (KH₂PO₄)—effectively neutralizes the mixture and sequesters copper salts without hydrolyzing the ester product[3]. Isopropyl acetate (IPAc) is highly recommended as the extraction solvent during this quench to maximize recovery and phase separation[3].

II. Quantitative Data: Optimization Parameters & Thermal Hazards

ParameterDMSO SystemDMF SystemImpact on Experimental Outcome
Optimal Temperature 60 °C[1]70–80 °C[3]Exceeding limits in DMSO triggers thermal runaway; low temps stall conversion.
Optimal Time 45–90 minutes2–4 hoursProlonged heating increases defluorination and homocoupling byproducts.
Heat Output (ΔH) −13.5 kJ[2]MinimalDictates the need for dropwise reagent addition to manage exothermicity.
Decomposition Onset 115.5 °C[1]>400 °C[2]DMF provides a significantly wider safety margin for scale-up.
MTSR 189.5 °C[2]N/AMaximum Temperature of Synthesis Reaction. Must be kept below decomp onset.

III. Mechanistic Pathway & Experimental Workflow

Understanding the logical flow of the reaction mechanism is critical for troubleshooting. The generation of the active copper species dictates the pace and safety of the reaction.

Mechanism Cu Cu(0) Powder CuCF2 Active Cu-CF2CO2Et Species (via SET / Halogen Atom Transfer) Cu->CuCF2 SET EBDFA Ethyl bromodifluoroacetate (BrCF2CO2Et) EBDFA->CuCF2 Halogen Abstraction OxAdd Oxidative Addition / Ligand Exchange CuCF2->OxAdd Py 2-Bromo-4-methylpyridine Py->OxAdd RedElim Reductive Elimination OxAdd->RedElim Prod Difluoro-(4-methyl-pyridin-2-yl) -acetic acid ethyl ester RedElim->Prod CuBr Cu(I)Br Byproduct RedElim->CuBr

Fig 1: Copper-mediated cross-coupling mechanism for difluoroalkylated pyridine synthesis.

Workflow Step1 1. Reagent Mixing 2-Bromo-4-methylpyridine + Solvent Step2 2. Cu(0) Addition (Exothermic Initiation) Step1->Step2 Step3 3. Temp Control Maintain 60-80 °C Avoid >115 °C Step2->Step3 Step4 4. Controlled Addition BrCF2CO2Et dropwise Step3->Step4 Step5 5. Quench & Isolate Product Recovery Step4->Step5

Fig 2: Step-by-step experimental workflow emphasizing critical temperature control points.

IV. Optimized Experimental Protocol

Self-Validating System Note: This protocol utilizes DMF to prioritize thermal safety and employs a specifically buffered quench to prevent product degradation, ensuring that the isolated yield accurately reflects the reaction conversion.

Step 1: Preparation & Purging Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, internal temperature probe, and an addition funnel. Purge the system with inert nitrogen ( N2​ ) for 15 minutes to prevent oxidative quenching of the copper intermediates.

Step 2: Reagent Loading Add 2-bromo-4-methylpyridine (50.0 mmol, 1.0 equiv), freshly activated Copper powder (105.0 mmol, 2.1 equiv), and 40 mL of anhydrous DMF to the flask[1]. Stir the suspension vigorously at 400 rpm.

Step 3: Thermal Equilibration Heat the reaction mixture to an internal temperature of 70 °C using a temperature-controlled oil bath[3].

Step 4: Controlled Addition (Critical Step) Load ethyl bromodifluoroacetate (65.0 mmol, 1.3 equiv) into the addition funnel[1]. Add the reagent dropwise over 30–45 minutes. Causality: Slow addition controls the steady-state concentration of the reactive Cu-CF2CO2Et species, mitigating sudden exotherms and minimizing the homocoupling of the pyridine substrate.

Step 5: Cross-Coupling Reaction Once addition is complete, maintain the internal temperature at 70–80 °C for 2.5 hours. Monitor the reaction via TLC or LC-MS until the 2-bromo-4-methylpyridine is consumed.

Step 6: Buffered Quench Cool the reaction mixture to room temperature (20–25 °C). Dilute the mixture with 100 mL of isopropyl acetate (IPAc)[3]. Slowly add 100 mL of saturated aqueous KH2​PO4​ . Causality: The mild phosphate buffer safely quenches the reaction and helps precipitate copper salts without causing base-catalyzed hydrolysis of the sensitive ethyl ester[3].

Step 7: Isolation & Purification Filter the biphasic mixture through a pad of Celite to remove insoluble copper residues. Transfer the filtrate to a separatory funnel and isolate the organic layer. Wash the organic layer with deionized water (2 × 50 mL) and brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester. Purify via silica gel chromatography if necessary.

V. References

  • Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. Organic Process Research & Development.[Link]

  • Copper-Mediated Reaction of 2-Halopyridines with Ethyl Bromodifluoroacetate. Tetrahedron Letters.[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storing Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester

Welcome to the Technical Support Center for Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester (CAS: 503627-65-4) [1]. As a Senior Application Scientist, I frequently consult with drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester (CAS: 503627-65-4) [1]. As a Senior Application Scientist, I frequently consult with drug development professionals who utilize this compound as a critical building block for synthesizing enzyme inhibitors and fluorinated pharmacophores.

While α,α -difluoroesters are incredibly valuable, their unique electronic structure presents specific laboratory challenges. The strong electron-withdrawing nature of the gem-difluoro group makes the adjacent ester carbonyl highly electrophilic, while the pyridine ring introduces basicity and coordination potential. This guide synthesizes field-proven insights to help you troubleshoot degradation issues, optimize your storage, and execute flawless experimental workflows.

Part 1: Expert Troubleshooting & FAQs

Q1: My ester is degrading during storage, and NMR shows the formation of 2-(difluoromethyl)-4-methylpyridine. What is happening? Causality & Mechanism: You are observing a classic two-step degradation pathway: moisture-induced hydrolysis followed by spontaneous decarboxylation. The highly electrophilic nature of the α,α -difluoroester makes it extremely susceptible to nucleophilic attack by trace water. Once hydrolyzed to difluoro-(4-methyl-pyridin-2-yl)-acetic acid, the compound becomes thermodynamically unstable at room temperature. The adjacent pyridine ring and CF2​ group stabilize the intermediate carbanion, driving a rapid loss of CO2​ to form the difluoromethyl pyridine derivative [2]. Solution: Strict anhydrous storage and handling are non-negotiable. See the storage protocols below.

Q2: I am observing low yields in enolate-driven cross-couplings. What base should I use? Causality & Mechanism: Standard bases like NaOH , KOH , or LiOH will immediately saponify the ester and trigger the decarboxylation cascade mentioned above. Even alkoxide bases (like NaOEt ) can cause transesterification or unwanted side reactions at elevated temperatures. Solution: To successfully generate the enolate without destroying the ester, you must use non-nucleophilic, sterically hindered bases such as Lithium diisopropylamide (LDA) or Sodium hydride ( NaH ) at cryogenic temperatures ( −78∘C ).

Q3: How can I verify the integrity of my reagent before starting a multi-step synthesis? Causality & Mechanism: Visual inspection is insufficient, as the decarboxylation product is also a liquid. Solution: Run a quick 19F NMR. The intact ester typically shows a fluorine signal around −100 to −105 ppm . If you see a massive doublet further upfield (around −115 ppm with a large JH-F​ coupling constant of ∼55 Hz ), your ester has degraded into the difluoromethyl pyridine.

Part 2: Mechanistic Pathways & Workflows

degradation A Difluoro-(4-methyl-pyridin-2-yl)- acetic acid ethyl ester (Intact Reagent) B Difluoro-(4-methyl-pyridin-2-yl)- acetic acid (Unstable Intermediate) A->B Trace H2O (Hydrolysis) C 2-(Difluoromethyl)- 4-methylpyridine (Degradation Product) B->C -CO2 (Spontaneous Decarboxylation)

Mechanistic pathway of moisture-induced ester degradation.

workflow Step1 1. Equipment Prep Oven-dry glassware at 120°C Step2 2. Atmosphere Control 3x Vacuum/Argon Purge Cycles Step1->Step2 Step3 3. Reagent Thawing Equilibrate to RT in Desiccator Step2->Step3 Step4 4. Syringe Transfer Maintain Positive Argon Pressure Step3->Step4 Step5 5. Post-Use Storage Seal with Parafilm, Store at -20°C Step4->Step5

Step-by-step anhydrous handling workflow for reactive esters.

Part 3: Quantitative Data & Compatibility Matrices

Table 1: Storage Stability Profile

To prevent the loss of your reagent, adhere strictly to the temperature and atmospheric guidelines below.

Storage ConditionAtmosphereExpected Shelf LifePrimary Risk Factor
-20°C (Freezer) Argon / Nitrogen> 12 MonthsCondensation during thawing
2-8°C (Fridge) Argon / Nitrogen3 - 6 MonthsSlow hydrolysis if seal fails
25°C (Room Temp) Ambient Air< 1 WeekRapid hydrolysis & decarboxylation
Table 2: Solvent & Base Compatibility

When designing your synthetic route, select your reagents based on this self-validating compatibility matrix.

Reagent / SolventCompatibilityMechanistic Rationale
Anhydrous THF / DCM Excellent Inert, non-nucleophilic, supports low-temp enolate chemistry.
Methanol / Ethanol Poor Risk of transesterification; trace water will initiate degradation.
LDA / LiHMDS Excellent Non-nucleophilic bases; safely deprotonates without attacking the ester.
NaOH / KOH (aq) Destructive Rapidly hydrolyzes the ester, forcing quantitative decarboxylation [2].

Part 4: Standard Operating Protocols (SOPs)

SOP 1: Anhydrous Schlenk Transfer (Self-Validating Protocol)

Because trace moisture acts as a catalyst for the destruction of this compound, standard open-air pipetting will lead to batch-to-batch inconsistencies.

  • Preparation: Bake all syringes, needles, and reaction flasks in a 120∘C oven for at least 4 hours. Cool them in a desiccator under vacuum.

  • Equilibration: Remove the sealed bottle of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester from the −20∘C freezer. Crucial Step: Allow it to sit in a desiccator until it reaches absolute room temperature (approx. 30-45 minutes). Opening a cold bottle will immediately pull atmospheric moisture into the liquid via condensation.

  • Purging: Attach your reaction flask to a Schlenk line. Perform three cycles of high vacuum followed by Argon backfilling.

  • Transfer: Under a positive flow of Argon, pierce the septum of the reagent bottle with a purged syringe. Slowly draw the required volume.

  • Validation: After adding the ester to your reaction mixture, the solution should remain clear. Immediate cloudiness or gas evolution ( CO2​ ) indicates moisture contamination in your solvent.

SOP 2: Controlled Saponification (Avoiding Decarboxylation)

If your synthetic goal is the free carboxylic acid (Difluoro-(4-methyl-pyridin-2-yl)-acetic acid) and you wish to prevent it from decarboxylating, you must control the kinetics of the reaction.

  • Solvent System: Dissolve the ester in a 3:1 mixture of THF and H2​O .

  • Temperature Control: Cool the mixture to 0∘C using an ice bath. Do not allow the temperature to rise above 5∘C during the reaction.

  • Base Addition: Add 1.05 equivalents of LiOH⋅H2​O dropwise as a pre-chilled aqueous solution.

  • Quenching: Monitor by TLC. Once complete (typically 1-2 hours), carefully acidify to pH 4 using cold 1M HCl while maintaining the temperature at 0∘C .

  • Isolation: Extract immediately with cold Ethyl Acetate, dry over Na2​SO4​ , and concentrate under reduced pressure at a bath temperature not exceeding 20∘C . Store the resulting acid immediately at −80∘C .

References

  • NextSDS Database. "difluoro-(4-methyl-pyridin-2-yl)
  • Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. (2011). "A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides." Organic Letters, 13(20), 5560-5563.

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester vs. Non-Fluorinated Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals In modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine is a powerful tool for modulating physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

In modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine is a powerful tool for modulating physicochemical properties. This guide provides an objective, data-driven comparison between Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester (the fluorinated analog) and (4-methyl-pyridin-2-yl)-acetic acid ethyl ester (the non-fluorinated analog). By examining the profound electronic effects of the α,α -difluoro motif, we will dissect how this substitution dictates ester electrophilicity, enolization potential, and metabolic stability.

Mechanistic Profiling: The Causality of Fluorination

As an application scientist, it is critical to look beyond the structural drawing and understand the electronic perturbations introduced by fluorine. The reactivity differences between these two analogs are driven by three primary mechanistic factors:

Hyper-Electrophilicity and Nucleophilic Acyl Substitution

The introduction of two highly electronegative fluorine atoms at the α -position exerts a massive inductive electron-withdrawing effect (-I). This significantly lowers the LUMO energy of the adjacent ester carbonyl, increasing its partial positive charge ( δ+ ). Consequently, the difluoro analog acts as an "activated ester," exhibiting drastically accelerated rates of nucleophilic attack by water (hydrolysis) or amines (aminolysis)[1][2]. In contrast, the non-fluorinated analog remains hydrolytically stable under standard physiological conditions.

Ablation of α -Proton Acidity

The non-fluorinated analog possesses highly acidic α -protons, dually activated by the ester carbonyl and the electron-deficient 2-pyridyl ring. It readily undergoes deprotonation to form reactive enolates, making it susceptible to unwanted epimerization, alkylation, or aldol condensations. The difluoro analog completely lacks these α -protons, structurally blocking enolization and conferring absolute stereochemical and metabolic stability at this position[3].

Modulation of Pyridine Basicity

The inductive pull of the -CF2​- group extends to the heteroaromatic ring, withdrawing electron density from the pyridine nitrogen. This severely depresses the pKa​ of the conjugate acid, rendering the difluoro analog significantly less basic and less nucleophilic than its -CH2​- counterpart.

Reactivity CF2 Difluoro Analog (CF2) Hydrolysis Rapid Hydrolysis / Aminolysis (Activated Ester) CF2->Hydrolysis Enhanced Electrophilicity Metabolic Metabolic Stability (Blocked α-Oxidation) CF2->Metabolic No α-Protons CH2 Non-Fluoro Analog (CH2) CH2->Hydrolysis Slow/Requires Heat Enolate Enolization / Alkylation (Acidic α-Protons) CH2->Enolate Base Treatment

Divergent reactivity pathways driven by α,α-difluoro substitution vs the non-fluorinated analog.

Quantitative Performance Comparison

The theoretical electronic effects translate into stark, measurable differences in the laboratory. The table below summarizes the expected quantitative and qualitative performance metrics for both compounds.

PropertyDifluoro Analog ( -CF2​- )Non-Fluoro Analog ( -CH2​- )Mechanistic Driver
Carbonyl Electrophilicity Extremely HighLow to ModerateStrong -I effect of fluorine atoms
Hydrolysis Half-Life (pH 7.4) Minutes to HoursDays to WeeksLowered LUMO energy at carbonyl carbon
Aminolysis Reactivity Rapid at Room TempSlow; Requires Heat/BaseEnhanced leaving group / activated ester
Enolization Potential None (Inert)High (Prone to epimerization)Absence vs. presence of acidic α -protons
Pyridine pKa​ (Conjugate Acid) ~ 3.0 - 4.0 (Estimated)~ 5.0 - 6.0 (Estimated)Inductive electron withdrawal from ring

Experimental Methodologies: Self-Validating Protocols

To objectively verify these divergent reactivity profiles, the following self-validating experimental workflows are recommended.

Protocol A: Comparative Hydrolysis Kinetics (RP-HPLC)

Causality Focus: Quantifying the electrophilic activation of the ester carbonyl[2]. Self-Validation: This assay utilizes a mass-balance approach. The molar disappearance of the ester peak must directly correlate with the appearance of the carboxylic acid peak, confirming that hydrolysis (not degradation) is the sole pathway.

Step-by-Step Workflow:

  • Preparation: Prepare 10 mM stock solutions of both the difluoro and non-fluoro analogs in anhydrous acetonitrile.

  • Reaction Initiation: Dilute the stocks to a final concentration of 100 μ M in 50 mM Phosphate-Buffered Saline (PBS, pH 7.4) pre-equilibrated at 37 °C.

  • Time-Course Sampling: At precisely timed intervals (0, 15, 30, 60, 120, and 240 minutes), extract 100 μ L aliquots.

  • Quenching: Immediately quench each aliquot by adding 10 μ L of 10% Trifluoroacetic acid (TFA) to drop the pH and halt the hydrolysis.

  • Analysis: Inject 20 μ L onto a C18 RP-HPLC column. Elute using a gradient of Water/MeCN (0.1% TFA) and monitor via UV at 254 nm.

  • Data Processing: Plot the natural log of the remaining ester concentration versus time to determine the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

Workflow Prep Sample Prep (100 μM in Buffer) Incubate Incubation (37°C, pH 7.4) Prep->Incubate Quench Time-Course Quenching (1% TFA) Incubate->Quench HPLC RP-HPLC Analysis (UV 254 nm) Quench->HPLC Data Kinetic Fitting (Half-life Calc) HPLC->Data

Step-by-step experimental workflow for comparative RP-HPLC hydrolysis kinetics.

Protocol B: Catalyst-Free Aminolysis (Amide Formation)

Causality Focus: Exploiting the -CF2​- group to drive catalyst-free amide coupling[4].

Step-by-Step Workflow:

  • Reaction Setup: Dissolve 1.0 mmol of the difluoro ester in 5 mL of anhydrous THF.

  • Amine Addition: Add 1.2 mmol of a primary amine (e.g., benzylamine) dropwise at room temperature.

  • Monitoring: Stir at room temperature and monitor via LC-MS. The difluoro analog will typically reach >95% conversion within 2-4 hours without the need for coupling reagents (e.g., HATU, EDC).

  • Comparison: Repeat the identical setup with the non-fluorinated analog. LC-MS will reveal <5% conversion after 24 hours at room temperature, necessitating reflux conditions or strong bases (e.g., LiHMDS) to force the reaction.

Sources

Comparative

Spectroscopic Comparison Guide: Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester vs. Structural Analogs

Executive Summary & Structural Rationale In modern drug discovery and agrochemical development, the incorporation of the α,α -difluoroester moiety is a highly effective strategy for modulating lipophilicity, increasing m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery and agrochemical development, the incorporation of the α,α -difluoroester moiety is a highly effective strategy for modulating lipophilicity, increasing metabolic stability, and acting as a bioisostere for ketones or amides. However, the strong electron-withdrawing nature of the gem-difluoro group profoundly alters the electronic environment of adjacent functional groups.

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic profile of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester (Target) against two critical structural analogs:

  • Analog A: Ethyl 2-(4-methylpyridin-2-yl)acetate (Non-fluorinated analog)

  • Analog B: Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate (Non-methylated analog)

By comparing these specific structures, we can isolate the spectroscopic perturbations caused by the inductive effect of the CF2​ group (Target vs. Analog A) and the subtle electronic/steric contributions of the pyridine ring's methyl substitution (Target vs. Analog B).

Vibrational Spectroscopy (FT-IR): The Inductive Shift

Infrared spectroscopy provides immediate, self-validating evidence of α -fluorination. The carbonyl ( C=O ) stretching frequency is highly sensitive to the electronic effects of adjacent atoms [1].

Causality of the Carbonyl Shift

In a standard ester (Analog A), the lone pairs on the alkoxy oxygen delocalize into the carbonyl π∗ -antibonding orbital, decreasing the C=O bond order and resulting in a typical stretching frequency of ∼1735 cm−1 .

When an α,α -difluoro group is introduced (Target and Analog B), the extreme electronegativity of the fluorine atoms exerts a powerful inductive withdrawal ( −I effect) through the σ -bond framework. This pulls electron density away from the carbonyl carbon, severely restricting the resonance contribution from the alkoxy oxygen. Consequently, the C=O double bond character increases, raising the force constant and shifting the absorption band to a significantly higher wavenumber ( ∼1768 cm−1 ).

Quantitative FT-IR Comparison
CompoundStructural Feature C=O Stretch ( cm−1 )C-F Stretches ( cm−1 )
Target α,α -difluoro, 4-methyl17681120, 1085
Analog A Non-fluorinated, 4-methyl1735N/A
Analog B α,α -difluoro, un-methylated17701125, 1090

Nuclear Magnetic Resonance (NMR): Electronic & Coupling Effects

NMR spectroscopy is the definitive tool for elucidating these structures [2]. The presence of the CF2​ group introduces complex scalar coupling ( J -coupling) and pronounced chemical shift changes.

H and 19 F NMR: Through-Space and Through-Bond Deshielding

The 19 F NMR spectrum of the Target compound yields a sharp singlet around −104.5 ppm , confirming the equivalence of the gem-difluoro protons in an achiral environment. In the 1 H NMR, the inductive effect of the fluorine atoms deshields the adjacent ethyl ester -CH2​- protons, shifting them downfield from 4.18 ppm (Analog A) to 4.35 ppm (Target).

Compound 19 F NMR ( δ , ppm) 1 H NMR: Ethyl -CH2​- ( δ , ppm) 1 H NMR: Pyridine -CH3​ ( δ , ppm) 1 H NMR: α -Carbon
Target -104.5 (s, 2F)4.35 (q, J=7.1 Hz)2.42 (s, 3H)N/A
Analog A N/A4.18 (q, J=7.1 Hz)2.38 (s, 3H)3.82 (s, 2H)
Analog B -104.8 (s, 2F)4.36 (q, J=7.1 Hz)N/AN/A
C NMR: Analyzing C-F Scalar Coupling

The 13 C NMR spectrum provides a self-validating map of the carbon framework. The 19 F nucleus (spin I=1/2 ) couples with the 13 C nuclei, splitting the signals into distinct multiplets. The quaternary CF2​ carbon appears as a distinct triplet with a massive one-bond coupling constant ( 1JCF​≈252 Hz ). The adjacent carbonyl carbon also splits into a triplet due to two-bond coupling ( 2JCF​≈34 Hz ).

Compound C=O Carbon ( δ , ppm) α -Carbon ( δ , ppm)Pyridine C2 ( δ , ppm)
Target 164.2 (t, 2J=34 Hz)113.5 (t, 1J=252 Hz)152.1 (t, 2J=28 Hz)
Analog A 170.5 (s)44.2 (s)155.0 (s)
Analog B 164.0 (t, 2J=34 Hz)113.2 (t, 1J=252 Hz)152.5 (t, 2J=28 Hz)

Standardized Experimental Protocols

To ensure data trustworthiness and reproducibility, the following self-validating workflows must be strictly adhered to.

Protocol A: ATR FT-IR Acquisition

Causality: We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. KBr is highly hygroscopic; absorbed moisture introduces broad O-H bending modes near 1640 cm−1 , which can artificially broaden or obscure the critical ester carbonyl baseline [3].

  • Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to air dry.

  • Background: Collect a background spectrum (64 scans, 4 cm−1 resolution) of the ambient atmosphere to subtract CO2​ and water vapor.

  • Sample Application: Apply of the neat liquid ester directly onto the ATR crystal. Ensure complete coverage of the sensor area.

  • Acquisition: Acquire the sample spectrum using 64 scans.

  • Validation: Verify that the baseline is flat between 2000 cm−1 and 2500 cm−1 . Identify the C=O stretch at >1760 cm−1 to confirm α,α -difluorination.

Protocol B: Multi-Nuclear NMR Acquisition ( 1 H, 13 C, 19 F)

Causality: The quaternary CF2​ carbon lacks attached protons, resulting in highly inefficient dipole-dipole relaxation. If a standard relaxation delay ( D1=1 s ) is used, the 13 C signal will saturate and disappear into the noise floor. We extend D1 to 5 s to ensure full longitudinal relaxation ( T1​ ) between pulses.

  • Sample Prep: Dissolve 30 mg of the ester in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Add of Trichlorofluoromethane ( CFCl3​ ) as the 19 F reference.

  • Tuning & Shimming: Insert the sample into a 600 MHz spectrometer. Tune and match the probe specifically for 1 H, 13 C, and 19 F frequencies. Perform gradient shimming on the deuterium lock signal until the line width at half-height is <1.0 Hz .

  • 1 H Acquisition: Run a standard 1D sequence (16 scans). Set the TMS peak to exactly 0.00 ppm .

  • 19 F Acquisition: Run a 1D sequence with 1 H decoupling (32 scans). Reference the CFCl3​ peak to 0.00 ppm .

  • 13 C Acquisition: Run a 1D sequence with 1 H decoupling (1024 scans). Crucial Step: Set the relaxation delay ( D1 ) to 5.0 seconds to capture the quaternary CF2​ and C=O carbons.

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of our multi-nuclear spectroscopic validation system, ensuring all data points cross-validate one another before structural confirmation.

G N1 Sample Preparation (CDCl3, 0.03% TMS, CCl3F) N2 1H NMR (600 MHz) Confirm Purity & Protons N1->N2 N3 19F NMR (564 MHz) Isolate CF2 Resonance N1->N3 N4 13C NMR (150 MHz) Analyze C-F Couplings N1->N4 N5 ATR FT-IR Measure C=O Shift N1->N5 N6 Data Integration & Cross-Validation N2->N6 N3->N6 N4->N6 N5->N6 N7 Structural Elucidation Confirmed N6->N7

Workflow for multi-nuclear spectroscopic validation of fluorinated esters.

References

  • Chemistry LibreTexts. "Spectroscopy of Ethers and Epoxides." LibreTexts Organic Chemistry. Available at:[Link]

  • Bunnelle, W. H., et al. "Difluorination of esters. Preparation of α,α -difluoro ethers." Journal of Organic Chemistry, 1990, 55 (2), 768–770. Available at:[Link]

  • MDPI. "Advanced Nuclear Magnetic Resonance, Fourier Transform–Infrared, Visible-NearInfrared and X-ray Diffraction Methods Used for Characterization." Sensors, 2024. Available at:[Link]

Validation

Comprehensive Comparison Guide: Reproducibility in Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester Workflows

Executive Summary & Strategic Value The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry[1]. Specifically, the gem-difluoromethylene (–CF₂–) group serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Value

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry[1]. Specifically, the gem-difluoromethylene (–CF₂–) group serves as a robust bioisostere for oxygen atoms and carbonyl groups, effectively modulating a drug candidate's pKa, enhancing lipophilicity, and improving metabolic stability against cytochrome P450 oxidation[2].

When targeting the difluoro-(4-methyl-pyridin-2-yl) moiety, researchers face a critical strategic choice: synthesize the –CF₂– group in situ during the discovery workflow, or utilize a pre-formed building block such as Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester . This guide objectively compares these methodologies, demonstrating that the pre-formed ester provides superior experimental reproducibility, safety, and synthetic efficiency.

Methodological Comparison: Pre-formed vs. In Situ Approaches

To access difluoro-heteroaryl derivatives, three primary synthetic pathways are typically evaluated. Understanding the mechanistic causality behind their success or failure is essential for reproducible drug development.

Approach A: DAST Deoxofluorination of Ketoesters

Diethylaminosulfur trifluoride (DAST) is widely used to convert unhindered ketones into gem-difluorides[3]. However, applying DAST to 2-pyridyl ketoesters suffers from severe reproducibility issues.

  • The Causality of Failure: The intermediate carbocation formed during deoxofluorination is highly destabilized by the adjacent electron-withdrawing pyridine ring. This thermodynamic instability heavily favors competing E1/E2 elimination pathways over clean fluorination, leading to complex mixtures[4]. Furthermore, DAST generates hydrofluoric acid (HF) as a byproduct. The basic pyridine nitrogen neutralizes this HF, forming insoluble pyridinium hydrofluoride salts that precipitate, effectively halting the catalytic cycle and degrading the reactor surface.

Approach B: Transition-Metal Catalyzed Cross-Coupling

An alternative is the cross-coupling of 2-bromo-4-methylpyridine with ethyl bromodifluoroacetate using Palladium or Nickel catalysts[5].

  • The Causality of Variance: The difluoroalkyl radical or organometallic intermediate generated is exceptionally electrophilic. It is highly prone to premature quenching (protodehalogenation) via hydrogen-atom abstraction from the solvent or trace moisture before reductive elimination can occur at the metal center[5]. This extreme sensitivity to trace oxygen and moisture leads to high batch-to-batch variability.

Approach C: Pre-formed Building Block (The Benchmark)

Utilizing commercially available Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester bypasses the thermodynamic and kinetic hurdles of late-stage fluorination. By starting with the C–F bonds already established, the workflow relies entirely on highly reproducible, standard ester chemistry (saponification, amidation, reduction).

MethodComparison Start Target: Difluoro-(4-methyl-pyridin-2-yl) Scaffold M1 Method A: Pre-formed Ester (CAS 503627-65-4) Start->M1 M2 Method B: DAST Fluorination of Ketoester Start->M2 M3 Method C: Pd-Catalyzed Cross-Coupling Start->M3 R1 High Reproducibility (>95% Yield, No HF) M1->R1 R2 Low Reproducibility (Elimination, HF etching) M2->R2 R3 Variable Reproducibility (Protodehalogenation) M3->R3

Workflow comparison for synthesizing difluoro-(4-methyl-pyridin-2-yl) derivatives.

Quantitative Performance Data

The following table summarizes the experimental performance of the three methodologies based on a standardized 10 mmol scale reaction targeting a difluoroacetamide final product.

Performance MetricPre-formed Ester (Approach C)DAST Fluorination (Approach A)Pd-Cross Coupling (Approach B)
Average Yield (Isolated) 92% 45%68%
Purity (HPLC-UV) >98% 80% (Difficult separation)90%
Reproducibility (RSD) < 2% 15%8%
Safety Profile Standard PPE High Risk (Thermal instability)Moderate (Toxic metals)
Primary Byproducts Trace unreacted esterEnol-fluorides, Pyridinium saltsDehalogenated pyridine

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol for utilizing Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester is designed as a self-validating system . Analytical checkpoints are built directly into the workflow to confirm causality and prevent the propagation of errors.

Phase 1: Saponification to the Free Acid

Objective: Hydrolyze the ethyl ester to generate the reactive carboxylic acid while preventing decarboxylation of the activated gem-difluoro acetate.

  • Reaction Setup: Dissolve 1.0 eq (2.0 g) of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester in a 3:1 mixture of THF/H₂O (20 mL) and cool to 0 °C.

  • Reagent Addition: Add 1.5 eq of LiOH·H₂O (0.58 g) portion-wise. Causality Note: LiOH is chosen over NaOH to maintain a milder pH, preventing base-catalyzed cleavage of the C-CF₂ bond.

  • Progression: Stir at 0 °C for 1 hour, then allow warming to room temperature.

  • Validation Checkpoint 1 (TLC & NMR):

    • TLC: Confirm the disappearance of the starting material (Rf = 0.6 in 3:1 Hexanes/EtOAc).

    • ¹H NMR (Crude): The defining validation is the complete disappearance of the ethyl quartet at ~4.3 ppm . The ¹⁹F NMR signal should remain a sharp singlet around -105 ppm, proving the CF₂ group is intact.

  • Workup: Acidify to pH 4 using 1M HCl. Extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate to yield the free acid.

Phase 2: Amide Coupling (Bioisostere Integration)

Objective: Couple the difluoroacetic acid to a target amine using standard peptide coupling reagents.

  • Activation: Dissolve the crude acid (1.0 eq) in anhydrous DMF (15 mL). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 10 minutes at room temperature.

  • Coupling: Add the target primary or secondary amine (1.1 eq). Stir for 4 hours.

  • Validation Checkpoint 2 (LC-MS): Inject a 10 µL aliquot into the LC-MS. The presence of the [M+H]⁺ peak corresponding to the exact mass of the difluoroacetamide confirms successful coupling. The highly stable C–F bonds prevent fragmentation at the linker during electrospray ionization.

  • Purification: Quench with saturated NH₄Cl, extract with DCM, and purify via flash chromatography.

ReactionPathway Ester Difluoro-(4-methyl-pyridin-2-yl) -acetic acid ethyl ester Hydrolysis LiOH, THF/H2O (0°C to RT) Ester->Hydrolysis Acid Difluoro-(4-methyl-pyridin-2-yl) -acetic acid Hydrolysis->Acid 1H NMR Validation Coupling HATU, DIPEA, Amine DMF, RT Acid->Coupling Amide Target Difluoroacetamide Bioisostere Coupling->Amide LC-MS Validation

Self-validating synthetic protocol from ethyl ester to target difluoroacetamide.

Conclusion

For drug development professionals requiring the difluoro-(4-methyl-pyridin-2-yl) motif, attempting late-stage fluorination with DAST or relying on sensitive cross-coupling methodologies introduces unacceptable levels of batch-to-batch variance and safety risks. Utilizing the pre-formed Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester guarantees high reproducibility, streamlines the synthetic workflow, and allows researchers to focus on downstream biological optimization rather than troubleshooting complex fluorination chemistry.

References

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: PubMed Central (PMC) / NIH URL:[Link]

  • Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery Source: ResearchGate / Chemistry – A European Journal URL:[Link]

  • Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides Source: Accounts of Chemical Research - ACS Publications URL:[Link]

  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST Source: ResearchGate URL:[Link]

  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor Source: Synlett / Baxendale Group (Durham University) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester. Tailored for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure safe handling and compliance with environmental regulations. Our commitment is to furnish the scientific community with the knowledge to manage chemical waste responsibly, fostering a culture of safety that extends beyond the laboratory bench.

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester was not publicly available. The following guidance is synthesized from established protocols for the disposal of halogenated organic compounds and safety data for structurally similar fluorinated pyridine derivatives. A conservative approach is strongly advised, treating this compound as potentially hazardous and irritant. Always consult with your institution's Environmental Health & Safety (EHS) department for site-specific procedures.

Part 1: Hazard Identification and Immediate Precautions

Given its structure as a halogenated, nitrogen-containing aromatic compound, Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester should be handled as a hazardous substance. Similar compounds exhibit acute toxicity, skin and eye irritation, and potential for organ toxicity with repeated exposure.[1] Therefore, meticulous adherence to safety protocols is paramount.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles or a face shield: To protect against splashes.

  • Laboratory coat: To prevent skin contact.

All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Part 2: Waste Characterization and Segregation

Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester is classified as hazardous waste due to its halogenated nature. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[2][3][4]

Key Disposal Principle: Segregation

Proper segregation of chemical waste is crucial for safety and cost-effective disposal. Halogenated organic waste must be collected separately from non-halogenated organic waste.[5][6] Co-mingling these waste streams can complicate the disposal process and significantly increase disposal costs.[6]

Table 1: Waste Stream Segregation

Waste TypeExamplesDisposal Container
Halogenated Organic Solvents/Compounds Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester, Dichloromethane, ChloroformDesignated "Halogenated Waste" container
Non-Halogenated Organic Solvents Acetone, Ethanol, Hexane, TolueneDesignated "Non-Halogenated Waste" container
Aqueous Waste Acidic or basic solutions (neutralized if possible)Designated "Aqueous Waste" container
Solid Chemical Waste Contaminated gloves, weigh boats, absorbent materialsDesignated "Solid Chemical Waste" container

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the standard procedure for the disposal of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester.

Step 1: Container Selection and Labeling
  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The original product container is often a suitable choice.[7] Ensure the container is in good condition with no leaks or cracks.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, label the container with the words "HAZARDOUS WASTE".[6][7] The label must include:

    • The full chemical name: "Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester". Avoid abbreviations or chemical formulas.[7]

    • The approximate concentration or percentage of the waste.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 2: Waste Accumulation
  • Location: Accumulate the waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7]

  • Container Management: Keep the waste container closed at all times except when adding waste.[6][8]

  • Segregation: Store the halogenated waste container away from incompatible materials, such as strong acids, bases, and oxidizers.[7] Use secondary containment (e.g., a plastic tub) for all liquid hazardous waste.[8]

  • Volume Limits: Do not exceed 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[9]

Step 3: Arranging for Disposal
  • Request Pickup: Once the waste container is nearly full (approximately 90%), or if you are approaching the storage time limit set by your institution, submit a chemical waste pickup request to your EHS department.[7]

  • Documentation: Your EHS office will manage the necessary documentation for transport and disposal, which may include a hazardous waste manifest.[2]

The overall workflow for laboratory chemical waste disposal is illustrated in the diagram below.

Caption: Laboratory Chemical Waste Disposal Workflow

Part 4: Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is critical to minimize exposure and environmental contamination.

Small Spills (manageable by laboratory personnel):
  • Alert Colleagues: Inform others in the immediate area of the spill.

  • Contain the Spill: Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb flammable liquids.

  • Clean Up: Wearing your full PPE, carefully collect the absorbent material and any contaminated debris.

  • Package Waste: Place all cleanup materials in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Large Spills (or any spill you are not comfortable handling):
  • Evacuate: Immediately evacuate the area. If the substance is volatile or if there is a risk of respiratory exposure, activate the fire alarm to evacuate the building.

  • Isolate: Close the doors to the laboratory to contain the spill.

  • Notify: Contact your institution's EHS department and emergency services immediately. Provide them with the name of the chemical, the approximate quantity spilled, and the location.

Conclusion

The responsible disposal of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper segregation, and established disposal protocols, researchers can ensure they are in compliance with regulations and are protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

  • BenchChem. (n.d.). Proper Disposal of 3-Fluoro-2-(tributylstannyl)pyridine: A Guide for Laboratory Professionals.
  • Environmental Health and Safety, Oregon State University. (n.d.). Hazardous Waste Reduction.
  • Environmental Health and Safety, University of Texas at Austin. (n.d.). Chemical Waste.
  • Environment, Health and Safety, Cornell University. (n.d.). 7.2 Organic Solvents.
  • Santa Cruz Biotechnology. (n.d.). Pyridine hydrofluoride Safety Data Sheet.
  • Environmental Health & Safety, Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Organic Syntheses. (2017, May 5). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.
  • U.S. Environmental Protection Agency. (2003, July 30). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Fisher Scientific. (2009, October 19). Safety Data Sheet - Orthophosphoric acid.
  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • AWS. (n.d.). Safety Data Sheet - Phosphoric Acid 70 - 85% Technical Grade.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet - Metaphosphoric acid.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet - meta-Phosphoric acid.
  • FUJIFILM Wako Chemicals. (2025, May 15). Safety Data Sheet - Phosphoric Acid.
  • U.S. Environmental Protection Agency. (2025, December 16). Applicability and Requirements of the RCRA Organic Air Emission Standards.
  • Electronic Code of Federal Regulations. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.

Sources

Handling

Personal protective equipment for handling Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester

As a Senior Application Scientist, I frequently see laboratories treat fluorinated pyridine building blocks as standard organic esters. This is a critical operational failure.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see laboratories treat fluorinated pyridine building blocks as standard organic esters. This is a critical operational failure. Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester (CAS: 503627-65-4) [1] is a highly specialized intermediate, often utilized in the synthesis of advanced therapeutics like kinase inhibitors and novel antifungals.

Handling this compound requires more than passive compliance; it demands an understanding of its physicochemical behavior. The convergence of a basic pyridine ring with a highly lipophilic difluoroacetate moiety creates a unique hazard profile. This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE) and outlines a self-validating operational workflow to ensure absolute safety and chemical integrity.

Mechanistic Hazard Analysis: The "Why" Behind the Danger

To design an effective safety protocol, we must first deconstruct the molecular vulnerabilities of the compound:

  • Dermal Penetration & Systemic Toxicity: Pyridine derivatives are notorious for being readily absorbed through the skin, gastrointestinal tract, and lungs[2]. They act as weak bases and can cause severe local irritation, corneal damage, and systemic toxicity, including narcotic effects and hepatic/renal strain[3][4].

  • The Fluorine Multiplier: The addition of the difluoroacetate group significantly increases the molecule's lipophilicity. Causality: This enhanced lipophilicity accelerates the compound's ability to permeate lipid bilayers (such as human skin and standard latex gloves), acting as a highly efficient carrier solvent for the toxic pyridine core[5].

  • Thermal & Hydrolytic Instability: Under extreme thermal stress or strong basic/acidic hydrolysis, fluorinated organics pose a risk of releasing highly toxic and corrosive hydrogen fluoride (HF) gas or other perfluorinated byproducts[6].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic pyridine derivatives. The following matrix outlines the rigorous standards required, grounded in the National Research Council's Prudent Practices in the Laboratory[7].

Protection ZoneRequired EquipmentMechanistic Justification (Causality)
Hands (Primary) Double-Gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber or Heavy-Duty Nitrile (8+ mil).Pyridines rapidly degrade latex and thin nitrile, using them as a permeable membrane to reach the skin[7]. Butyl rubber provides superior chemical resistance against basic organic solvents.
Eyes/Face Chemical Splash Goggles (ANSI Z87.1 compliant). Face shield if handling >50 mL.Pyridine derivatives cause severe, sometimes irreversible, corneal damage upon contact[3]. Standard safety glasses with side shields do not protect against vapor accumulation or aggressive splashes[8].
Body Flame-Resistant (FR) Lab Coat with fitted knit cuffs.Prevents vapor trapping against the skin and protects against the flammability inherent to volatile organic esters[9].
Respiratory Certified Chemical Fume Hood (Min. 100 fpm face velocity).Pyridine vapors are highly irritating and instantly life-threatening at extreme concentrations[2][10]. Handling outside a hood requires a NIOSH-approved respirator with organic vapor cartridges.

Operational Workflow: Fume Hood to Bench

The following step-by-step methodology ensures chemical purity while isolating the researcher from exposure risks.

HandlingWorkflow Start Retrieve from 2-8°C Storage Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Hood Transfer to Fume Hood (Min. 100 fpm face velocity) Equilibrate->Hood PPE Don PPE: Butyl/Nitrile Gloves, Splash Goggles, Lab Coat Hood->PPE Dispense Dispense via Glass Syringe (Avoid Plasticizers) PPE->Dispense Reaction Execute Reaction (Inert Atmosphere) Dispense->Reaction Waste Segregate Fluorinated Waste Reaction->Waste

Caption: Standard Operating Procedure for Handling Fluorinated Pyridine Esters.

Step-by-Step Execution:

  • Thermal Equilibration: Retrieve the sealed container from 2-8°C storage[11]. Allow it to equilibrate to ambient temperature in a desiccator before opening.

    • Causality: Opening cold containers introduces atmospheric moisture, initiating slow hydrolysis of the ester, degrading reagent purity, and potentially generating trace acidic byproducts.

  • Environmental Control: Transfer the vessel to a certified chemical fume hood. Verify the airflow monitor indicates a safe face velocity (typically 100–120 fpm)[10].

  • Dispensing Protocol: Utilize gas-tight glass syringes with stainless steel needles or glass pipettes.

    • Causality: The highly lipophilic nature of the fluorinated ester will leach plasticizers from standard plastic syringes, contaminating your reaction and compromising the structural integrity of the syringe barrel.

  • Reaction Execution: Conduct all reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the pyridine ring.

  • Decontamination: Upon completion of the transfer, rinse all contaminated glassware with a non-polar solvent (e.g., hexanes or dichloromethane) directly into a designated fluorinated waste receptacle before transferring the glassware to a standard aqueous washing station.

Emergency Spill Response & Decontamination

In the event of a spill, immediate, calculated action is required to prevent acute inhalation exposure and dermal burns[3].

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess HoodSpill Inside Fume Hood Assess->HoodSpill BenchSpill Outside Fume Hood Assess->BenchSpill Absorb Apply Universal Binder (e.g., Vermiculite) HoodSpill->Absorb Evacuate Evacuate Area (15 mins) BenchSpill->Evacuate Ventilate Increase Ventilation Evacuate->Ventilate Clean Collect in Sealed Container Label as Fluorinated Waste Absorb->Clean Ventilate->Absorb

Caption: Emergency Spill Response Protocol for Volatile Pyridine Derivatives.

Step-by-Step Spill Protocol:

  • Assessment & Evacuation: If a spill occurs outside the fume hood, immediately alert personnel and evacuate the immediate area for a minimum of 15 minutes[3].

    • Causality: This allows the laboratory's HVAC system to clear the initial, highly concentrated spike in volatile pyridine vapors, preventing acute inhalation toxicity.

  • Containment: Don fresh, heavy-duty PPE (including a half-mask respirator with organic vapor cartridges if the spill is large and outside the hood). Surround and cover the spill with an inert, universal absorbent binder (e.g., vermiculite or diatomaceous earth)[3].

    • Causality: Chemical neutralizers can cause unpredictable exothermic reactions with the ester moiety; inert physical binders safely trap the liquid without introducing thermal risks.

  • Collection: Sweep the absorbed material using non-sparking tools to prevent ignition of volatile vapors. Place the material into a sealable, chemically compatible container.

Waste Disposal Plan: The Fluorine Constraint

Do not mix Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester waste with standard halogenated waste (such as chloroform or dichloromethane).

  • Segregation: Collect all reaction byproducts, contaminated solvents, and spill absorbents in a dedicated, clearly labeled "Hazardous Fluorinated Organic Waste" container.

  • Disposal Causality: Fluorinated organics require specialized, high-temperature incineration facilities. Standard incineration temperatures used for chlorinated waste are insufficient to break the exceptionally strong carbon-fluorine (C-F) bonds. Improper disposal can lead to the atmospheric release of toxic perfluorinated fragments or hydrogen fluoride (HF) gas, causing severe environmental contamination[6].

References

  • BLDpharm. 503627-65-4 | Ethyl 2,2-difluoro-2-(4-methylpyridin-2-yl)acetate. Retrieved from:[1]

  • BLDpharm. 294181-95-6 | Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate. Retrieved from:[11]

  • Santa Cruz Biotechnology. 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone Safety Data. Retrieved from:[5]

  • Novachem Pty Ltd. Pyridine-D5 (D, 99.5%) Safety Data Sheet. Retrieved from:[3]

  • Florida State University. General Laboratory Safety Procedures. Retrieved from:[10]

  • Discover Chemistry. Physicochemical, biological, and toxicological studies of pyridine and its derivatives. Retrieved from:[2]

  • National Research Council (US). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from:[7]

  • Centers for Disease Control and Prevention (CDC). ATSDR Pyridine Tox Profile. Retrieved from:[4]

  • University of Southern California (USC). Personal Protective Equipment (PPE) Selection. Retrieved from:[8]

  • UC Santa Cruz. Laboratory Safety Manual. Retrieved from:[9]

  • Smolecule. Buy Pentafluoroethane-1-sulfonyl chloride | 64773-40-6. Retrieved from:[6]

Sources

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